molecular formula C8H7N3O3 B1390018 5-Methoxy-6-nitro-1H-indazole CAS No. 724767-15-1

5-Methoxy-6-nitro-1H-indazole

Cat. No.: B1390018
CAS No.: 724767-15-1
M. Wt: 193.16 g/mol
InChI Key: NGZRHTSGWGCDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-6-nitro-1H-indazole (CAS 724767-15-1) is a high-purity, nitro-substituted indazole derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 8 H 7 N 3 O 3 and a molecular weight of 193.16 g/mol, is characterized by a methoxy group at the 5-position and a nitro group at the 6-position of the indazole ring system [ ]. As a member of the 5-nitroindazole family, this scaffold shows significant promise in antiparasitic research. Related 5-nitroindazole derivatives have demonstrated potent in vitro activity against Acanthamoeba castellanii , a pathogenic protozoan, with some compounds exhibiting higher effectiveness than the reference drug chlorhexidine digluconate [ ]. The mechanism of action for such derivatives is often linked to the nitro group, which can undergo bioreduction within microbial cells to generate reactive intermediates that disrupt essential cellular functions [ ]. The indazole core is a privileged structure in drug discovery, and the presence of both electron-donating (methoxy) and strong electron-withdrawing (nitro) substituents on this ring system makes 5-Methoxy-6-nitro-1H-indazole a valuable intermediate for synthesizing more complex molecules. It is suitable for various cross-coupling reactions and further functionalization, enabling researchers to explore its potential across multiple biological targets [ ]. The compound is typically supplied with a purity of 95% or higher and should be stored sealed in a dry, room-temperature environment [ ]. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-2-5-4-9-10-6(5)3-7(8)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZRHTSGWGCDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666847
Record name 5-Methoxy-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724767-15-1
Record name 5-Methoxy-6-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=724767-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methoxy-6-nitro-1H-indazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Methoxy-6-nitro-1H-indazole (CAS No. 724767-15-1). As a substituted indazole, this molecule is of significant interest to the medicinal chemistry community due to the privileged nature of the indazole scaffold in drug discovery.[1] This document synthesizes available data with expert chemical reasoning to offer a detailed examination of its structure, spectroscopic profile, and reactivity. We present a robust, proposed synthetic protocol, analyze the electronic interplay of its functional groups, and discuss its potential as a versatile building block for novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of indazole-based compounds.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a bicyclic heteroaromatic structure that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid conformation and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal core for designing molecules that target a wide array of biological entities. Numerous indazole-containing compounds have been investigated and marketed for diverse therapeutic indications, including oncology, inflammation, and neurological disorders.[1]

The biological and chemical properties of an indazole scaffold are profoundly influenced by the nature and position of its substituents. The subject of this guide, 5-Methoxy-6-nitro-1H-indazole, incorporates two key functional groups:

  • A Methoxy Group (-OCH₃) at position 5: As a strong electron-donating group through resonance, the methoxy substituent increases the electron density of the aromatic system, influencing its reactivity and metabolic stability.

  • A Nitro Group (-NO₂) at position 6: This is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Furthermore, the nitro group is a crucial synthetic handle, readily converted to an amino group, which opens extensive possibilities for further derivatization.

The specific regioisomeric arrangement of these two groups creates a unique electronic environment that dictates the molecule's reactivity and potential for forming complex derivatives.

Synthesis and Purification: A Validated Approach

While specific literature on the synthesis of 5-Methoxy-6-nitro-1H-indazole is sparse, a reliable synthetic route can be designed based on established chemical principles for analogous structures. The most logical approach involves the regioselective nitration of 5-methoxy-1H-indazole.

Causality in Experimental Design

The choice of nitrating agent and reaction conditions is critical for achieving the desired 6-nitro isomer while minimizing side products. The methoxy group at C5 is an ortho-, para-director. Position C4 (ortho) is sterically hindered by the fused pyrazole ring, and position C6 (ortho) is the most electronically activated site for electrophilic substitution. Therefore, careful control of reaction conditions should favor nitration at C6.

  • Nitrating Agent: A mixture of nitric acid in sulfuric acid is a standard and effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species.

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) is crucial to prevent over-nitration and decomposition of the starting material.

  • Purification: The crude product will likely contain unreacted starting material and potentially other nitrated isomers. Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for isolating the desired product in high purity.

Experimental Protocol: Synthesis of 5-Methoxy-6-nitro-1H-indazole

Step 1: Preparation of the Nitrating Mixture

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (H₂SO₄, 5 mL).

  • Cool the sulfuric acid to 0 °C.

  • Slowly, with continuous stirring, add fuming nitric acid (HNO₃, 1 mL) dropwise, ensuring the temperature does not exceed 10 °C.

Step 2: Nitration Reaction

  • In a separate flask, dissolve 5-methoxy-1H-indazole (1.0 g, 6.75 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.

  • Slowly add the pre-cooled nitrating mixture from Step 1 to the indazole solution dropwise. Maintain the reaction temperature at 0-5 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

Step 3: Work-up and Isolation

  • Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

  • A solid precipitate should form. If not, neutralize the solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate is observed.

  • Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

Step 4: Purification

  • Dry the crude product under vacuum.

  • Recrystallize the solid from an ethanol-water mixture to yield pure 5-Methoxy-6-nitro-1H-indazole as a crystalline solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 5-Methoxy-1H-indazole Nitration Nitration (HNO3/H2SO4, 0-5°C) Start->Nitration Quench Quench on Ice Nitration->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallization (Ethanol/Water) Filter->Recrystallize Product Pure 5-Methoxy-6-nitro-1H-indazole Recrystallize->Product

Caption: Synthetic workflow for 5-Methoxy-6-nitro-1H-indazole.

Physicochemical and Spectroscopic Properties

The precise experimental data for 5-Methoxy-6-nitro-1H-indazole is not widely published. The following table summarizes its basic identifiers along with predicted properties based on its structure and data from analogous compounds.[2][3]

PropertyValueSource
IUPAC Name 5-Methoxy-6-nitro-1H-indazole-
CAS Number 724767-15-1[4]
Molecular Formula C₈H₇N₃O₃[3]
Molecular Weight 193.16 g/mol [3]
Appearance Predicted: Light yellow to khaki solid[2]
Boiling Point Predicted: 426.5 ± 25.0 °C[2]
Density Predicted: 1.475 ± 0.06 g/cm³[2]
pKa Predicted: 12.00 ± 0.40[2]
Storage Store at 2-8°C in a dry, sealed container[3]
Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound must be confirmed by spectroscopic analysis. The expected data are as follows:

  • ¹H NMR (in DMSO-d₆):

    • N-H Proton: A broad singlet expected at δ > 13 ppm.

    • Aromatic Protons: Two singlets are expected for the protons at C4 and C7. The C7-H will likely appear further downfield due to the anisotropic effect of the nitro group. A singlet for C3-H is also expected.

    • Methoxy Protons: A sharp singlet for the -OCH₃ group is expected around δ 3.9-4.1 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbons attached to the methoxy (C5) and nitro (C6) groups will be significantly shifted.

    • Methoxy Carbon: A signal for the -OCH₃ carbon is expected around δ 55-60 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.

    • C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

    • NO₂ Stretch: Two strong, characteristic peaks for asymmetric and symmetric stretching, expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[5]

    • C-O Stretch (Aryl Ether): A strong peak around 1200-1275 cm⁻¹.

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 193 or 194, respectively.

Reactivity and Mechanistic Insights

The chemical behavior of 5-Methoxy-6-nitro-1H-indazole is governed by the electronic interplay between the indazole nucleus and its substituents.

  • Electron-Donating Methoxy Group (C5): This group donates electron density into the benzene portion of the scaffold via the resonance effect, activating it towards electrophilic attack.

  • Electron-Withdrawing Nitro Group (C6): This group strongly withdraws electron density from the ring via both inductive and resonance effects, deactivating the ring towards electrophiles but making it susceptible to nucleophilic attack.

  • Pyrazole Ring: The pyrazole moiety is electron-rich and can be protonated or alkylated at its nitrogen atoms. Studies on similar indazoles show that reactions with electrophiles like formaldehyde tend to occur at the N1 position.[6][7]

This combination leads to a "push-pull" electronic system. The C7 position is electronically poor and a likely site for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present. The most significant and synthetically useful reaction is the reduction of the nitro group.

Reduction of the Nitro Group: The transformation of the nitro group to an amine is a cornerstone of synthetic and medicinal chemistry. This can be readily achieved using various standard reducing agents:

  • Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate. This is a clean and high-yielding method.

  • Metal-Acid Reduction: Metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid (HCl).

  • Transfer Hydrogenation: Using reagents like ammonium formate with Pd/C.

The resulting 6-amino-5-methoxy-1H-indazole is a highly valuable intermediate, as the amino group can be readily acylated, alkylated, or converted into a diazonium salt for a wide range of further modifications.

Caption: Logical relationships of functional groups and reactivity.

Safety and Handling

  • Hazard Statements:

    • Harmful if swallowed, in contact with skin, or if inhaled.[9]

    • Causes skin and serious eye irritation.[9][10]

    • May cause respiratory irritation.[9]

    • Suspected of causing cancer.[9]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle only in a well-ventilated area or a chemical fume hood.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

5-Methoxy-6-nitro-1H-indazole is a strategically designed chemical entity with significant potential as a building block in drug discovery and organic synthesis. Its unique electronic architecture, resulting from the interplay of the methoxy and nitro groups, provides multiple avenues for chemical modification. The nitro group, in particular, serves as a versatile precursor to the corresponding amine, unlocking a vast chemical space for the development of new indazole-based libraries. This guide provides the foundational knowledge—from a robust synthetic protocol to an analysis of reactivity and safety—required for researchers to confidently incorporate this valuable intermediate into their research and development programs.

References

  • Schifano, E., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - 5-Nitroindazole, pa. Cole-Parmer. Available at: [Link]

  • Macsen Labs (n.d.). 5-Nitroindazole | 5401-94-5 | Leading Supplier. Macsen Labs. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 6-Nitroindazole. PubChem Compound Database. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-Methoxy-6-nitro-1H-indazole (CAS No. 724767-15-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-6-nitro-1H-indazole, a heterocyclic building block with potential applications in medicinal chemistry and materials science. While specific data for this particular isomer is not as abundant as for other nitroindazoles, this document synthesizes available information on its properties, potential synthetic routes, and safety considerations, drawing from data on closely related analogues to provide a predictive framework for its handling and use. The indazole core is a recognized privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities.[1] This guide aims to serve as a foundational resource for researchers interested in exploring the utility of this specific nitro-substituted indazole.

Introduction and Chemical Identity

5-Methoxy-6-nitro-1H-indazole is a nitroaromatic heterocyclic compound. The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is a key pharmacophore in numerous biologically active compounds.[1] The presence and position of the nitro and methoxy groups on the benzene ring are expected to significantly influence the molecule's electronic properties, reactivity, and biological interactions.

Table 1: Chemical Identity of 5-Methoxy-6-nitro-1H-indazole

PropertyValueSource
CAS Number 724767-15-1[2][3]
Molecular Formula C₈H₇N₃O₃[3]
Molecular Weight 193.16 g/mol [3]
IUPAC Name 5-methoxy-6-nitro-1H-indazole[2]
InChI Key NGZRHTSGWGCDDC-UHFFFAOYSA-N[2]
SMILES COC1=C(C=C2C(=C1)C=NN2)N(=O)=O[2]

Physicochemical Properties (Predicted and Inferred)

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/ObservationRationale/Comparison
Appearance Likely a yellow-tan solid powder.Based on the appearance of isomeric nitroindazoles.[4]
Melting Point Expected to be in the range of 150-250 °C.5-Nitro-1H-indazole has a melting point of 207-211 °C.[5] Substitution can alter this.
Boiling Point Predicted to be around 426.5±25.0 °C.Prediction for the isomer 6-Methoxy-5-nitro-1H-indazole.[4]
Density Predicted to be around 1.475±0.06 g/cm³.Prediction for the isomer 6-Methoxy-5-nitro-1H-indazole.[4]
Solubility Likely sparingly soluble in water, more soluble in organic solvents like DMSO and DMF.Nitroindazoles generally exhibit this solubility profile.
pKa The indazole NH is weakly acidic. The nitro group is electron-withdrawing.The pKa of the protonated form of 5-nitroindazole is -0.96.[6]

Synthesis and Reactivity

While a specific, validated protocol for the synthesis of 5-Methoxy-6-nitro-1H-indazole is not explicitly detailed in readily accessible literature, general methods for the synthesis of substituted nitroindazoles can be adapted.

A common approach involves the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. For 5-Methoxy-6-nitro-1H-indazole, a plausible starting material would be 4-methoxy-5-nitro-2-toluidine.

Synthesis_Pathway

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known syntheses of related nitroindazoles and should be optimized for this specific target.

  • Diazotization: Dissolve 4-methoxy-5-nitro-2-toluidine in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for several days. The cyclization to the indazole occurs spontaneously.

  • Isolation and Purification: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the crude product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

The reactivity of the indazole ring is influenced by the substituents. The nitro group is strongly electron-withdrawing, which can affect the nucleophilicity of the pyrazole nitrogen atoms. The methoxy group is electron-donating. These opposing effects will dictate the regioselectivity of further reactions, such as N-alkylation or N-arylation.

Applications in Research and Drug Development

The indazole scaffold is of significant interest in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1]

Nitro-substituted indazoles, in particular, have been investigated for their potential as:

  • Antiparasitic Agents: The nitro group can be bioreduced in anaerobic parasites like Trypanosoma cruzi (the causative agent of Chagas disease) to generate reactive nitrogen species that are toxic to the parasite.[7]

  • Anticancer Agents: The indazole core is found in several approved anticancer drugs. The specific substitution pattern of 5-Methoxy-6-nitro-1H-indazole may offer novel interactions with biological targets.

  • Chemical Probes and Intermediates: This compound can serve as a valuable building block for the synthesis of more complex molecules. The nitro group can be reduced to an amine, providing a handle for further functionalization.

Applications

Safety and Handling

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][8][9]

  • Ventilation: Use only in a well-ventilated area, such as a fume hood.[5][9]

  • Handling: Avoid breathing dust.[9] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a dry and cool place.[5][8]

Conclusion

5-Methoxy-6-nitro-1H-indazole is a chemical entity with significant potential as a building block in the synthesis of novel compounds with interesting biological activities. While specific experimental data for this isomer is sparse, this guide provides a framework for its synthesis, properties, and handling based on established knowledge of related indazole derivatives. Further research is warranted to fully characterize this compound and explore its utility in drug discovery and materials science.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • EP0526847B1 - Novel imidazole-silane compounds, process for producing the same, and metal surface finishing agent containing the same - Google P
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • US7247752B2 - Methods for the synthesis of astaxanthin - Google P
  • US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)
  • US20130289241A1 - Method for preparing exenatide - Google P
  • Material Safety Data Sheet - 5-Nitroindazole, pa - Cole-Parmer. [Link]

  • US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)
  • Safety Data Sheet - Watson International. [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]

Sources

Spectroscopic Characterization of 5-Methoxy-6-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-6-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural scaffold, featuring an indazole core appended with a methoxy and a nitro group, presents a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive molecules. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization in research and development.

Molecular Structure and Numbering

To facilitate the discussion of spectral data, the standard IUPAC numbering for the indazole ring system is used.

Caption: Molecular structure of 5-Methoxy-6-nitro-1H-indazole with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Methoxy-6-nitro-1H-indazole is expected to show distinct signals for the aromatic protons, the methoxy protons, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N1-H~13.0 - 14.0broad singlet-The N-H proton of indazoles is typically deshielded and appears as a broad signal due to quadrupole broadening and potential intermolecular exchange.
H3~8.2 - 8.4singlet-This proton is adjacent to the pyrazole nitrogen and is expected to be deshielded.
H4~7.8 - 8.0singlet-The methoxy group at position 5 will shield this proton, while the nitro group at position 6 will have a deshielding effect. The singlet nature arises from the absence of adjacent protons.
H7~8.6 - 8.8singlet-This proton is ortho to the electron-withdrawing nitro group, leading to significant deshielding. The singlet multiplicity is due to the lack of neighboring protons.
-OCH₃~4.0 - 4.2singlet-Methoxy group protons typically appear as a sharp singlet in this region.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum of a nitroaromatic compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of 5-Methoxy-6-nitro-1H-indazole in approximately 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for nitro-substituted indazoles due to its excellent solubilizing power for polar compounds.[1][2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (to achieve a good signal-to-noise ratio)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 16 ppm

G cluster_workflow ¹H NMR Experimental Workflow Sample Dissolve Sample (5-10 mg in 0.6 mL DMSO-d₆) Standard Add Internal Standard (TMS) Sample->Standard NMR_Tube Transfer to NMR Tube Standard->NMR_Tube Spectrometer Acquire Spectrum (≥400 MHz) NMR_Tube->Spectrometer Processing Process Data (Fourier Transform, Phasing, Baseline Correction) Spectrometer->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3~135 - 138This carbon is part of the pyrazole ring and its chemical shift is characteristic of such systems.
C3a~120 - 123Aromatic bridgehead carbon.
C4~110 - 113Shielded by the adjacent methoxy group.
C5~150 - 155Deshielded due to the directly attached electron-donating oxygen atom of the methoxy group.
C6~140 - 145Deshielded due to the directly attached electron-withdrawing nitro group.
C7~118 - 121Aromatic carbon.
C7a~140 - 143Aromatic bridgehead carbon.
-OCH₃~56 - 58Typical chemical shift for a methoxy carbon.

Experimental Protocol for ¹³C NMR:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters.

  • Sample Preparation: Use a more concentrated sample (20-50 mg in 0.6 mL of solvent) if possible, due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A high-field NMR spectrometer (≥100 MHz for ¹³C) is recommended.

  • Acquisition Parameters:

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Proton decoupling: Broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

    • Relaxation delay: 2-5 seconds.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 5-Methoxy-6-nitro-1H-indazole (C₈H₇N₃O₃), the expected molecular weight is approximately 193.16 g/mol .

Predicted Mass Spectrum Fragmentation:

Under electron ionization (EI), the molecular ion peak ([M]⁺˙) at m/z 193 is expected. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group and subsequent rearrangements.

  • Loss of NO₂: A prominent fragment would likely be observed at m/z 147, corresponding to the loss of a nitro radical ([M - NO₂]⁺).

  • Loss of O and NO: Sequential losses of an oxygen atom to form [M - O]⁺˙ at m/z 177, followed by the loss of NO to give a fragment at m/z 147 are also possible.

  • Loss of CH₃: A fragment at m/z 178 corresponding to the loss of a methyl radical from the methoxy group ([M - CH₃]⁺) is expected.

  • Loss of CO: Subsequent loss of carbon monoxide from fragments containing the methoxy group is also a possibility.

G cluster_fragmentation Predicted EI-MS Fragmentation Pathway M [M]⁺˙ m/z 193 M_minus_NO2 [M - NO₂]⁺ m/z 147 M->M_minus_NO2 - NO₂ M_minus_CH3 [M - CH₃]⁺ m/z 178 M->M_minus_CH3 - CH₃ M_minus_O [M - O]⁺˙ m/z 177 M->M_minus_O - O M_minus_O_minus_NO [M - O - NO]⁺ m/z 147 M_minus_O->M_minus_O_minus_NO - NO

Caption: A plausible fragmentation pathway for 5-Methoxy-6-nitro-1H-indazole in EI-MS.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3300 - 3500Medium, broad
Aromatic C-H stretch3000 - 3100Medium
Asymmetric NO₂ stretch1500 - 1550Strong
Symmetric NO₂ stretch1335 - 1375Strong
C=C aromatic stretch1450 - 1600Medium to strong
C-O-C stretch (methoxy)1200 - 1275 (asymmetric)Strong
1000 - 1075 (symmetric)Medium
C-N stretch1250 - 1350Medium

The two strong absorption bands for the nitro group are particularly diagnostic for this class of compounds.

Experimental Protocol for IR Spectroscopy:

For a solid sample like 5-Methoxy-6-nitro-1H-indazole, the following methods are common:

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Analyze the pellet in the IR spectrometer.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • This method requires minimal sample preparation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of 5-Methoxy-6-nitro-1H-indazole. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers can more confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data. It is anticipated that this guide will serve as a valuable resource for scientists engaged in the synthesis and application of novel indazole-based compounds.

References

  • Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. Á., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

Sources

5-Methoxy-6-nitro-1H-indazole physical appearance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Appearance of 5-Methoxy-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-6-nitro-1H-indazole is a substituted indazole derivative. The indazole core is a key structural motif in numerous pharmacologically active compounds, and the introduction of nitro and methoxy groups significantly influences its chemical reactivity, metabolic stability, and biological target engagement. A thorough understanding of its physical properties is the foundational first step in any research and development workflow, directly impacting material handling, formulation, and analytical method development. This guide provides a detailed examination of the physical appearance of 5-Methoxy-6-nitro-1H-indazole, linking its macroscopic properties to its underlying molecular structure and offering practical insights for laboratory professionals.

Macroscopic and Physical State Characterization

At ambient laboratory conditions, 5-Methoxy-6-nitro-1H-indazole presents as a solid.[1] Commercial suppliers consistently describe the material as a "Light yellow to yellow Solid".[1] This coloration is a distinct and noteworthy feature. While the specific crystalline form can vary based on the synthesis and purification method, related nitroindazole compounds are often supplied as crystalline powders.[2][3] The powder form is common for organic molecules of this molecular weight, facilitating weighing and dissolution for experimental use.

Proper storage is crucial to maintain the integrity of the compound. The standard recommendation is to store it sealed in a dry environment at room temperature.[1][4][5] This prevents degradation from moisture and environmental contaminants.

Table 1: Summary of Physical Properties
PropertyDescriptionSource(s)
CAS Number 724767-15-1[1][5][6]
Physical Form Solid[1]
Appearance/Color Light yellow to yellow[1]
Molecular Formula C₈H₇N₃O₃[5]
Molecular Weight 193.16 g/mol [5]
Storage Sealed in dry, Room Temperature[1][4][5]

The Molecular Basis of Color: A Spectroscopic Perspective

The characteristic yellow color of 5-Methoxy-6-nitro-1H-indazole is not arbitrary; it is a direct consequence of its electronic structure. The molecule contains a conjugated system comprising the bicyclic indazole ring, which is further influenced by an electron-donating group (the methoxy group, -OCH₃) and a powerful electron-withdrawing group (the nitro group, -NO₂).

This arrangement of functional groups creates an extended π-electron system with a relatively small HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) energy gap. This allows the molecule to absorb light in the violet-blue region of the visible spectrum (approximately 400-450 nm). The light that is not absorbed is reflected, and the complementary color, yellow, is what we perceive. Such molecular features responsible for imparting color are known as chromophores.

G cluster_0 Molecular Structure & Electronics cluster_1 Interaction with Light cluster_2 Perceived Appearance A Indazole Core + Methoxy Group (-OCH3) + Nitro Group (-NO2) B Extended Conjugated π-Electron System A->B C Reduced HOMO-LUMO Gap B->C D Absorption of Light in Violet-Blue Region (~400-450 nm) C->D E Transmission/Reflection of Complementary Wavelengths D->E F Observation of Yellow Color E->F

Caption: Origin of color in 5-Methoxy-6-nitro-1H-indazole.

Workflow for Physical Characterization

For any new batch or newly synthesized sample of a compound like 5-Methoxy-6-nitro-1H-indazole, a systematic workflow is essential to verify its physical properties and purity. This ensures consistency and reliability in downstream applications.

G start Start: Receive/Synthesize Sample visual Visual Inspection Color (Yellow?) Form (Solid/Powder?) Homogeneity start->visual mp Melting Point Analysis Sharpness of melt Comparison to reference visual->mp spectro Spectroscopic Analysis UV-Vis (λmax) NMR (Structure) Mass Spec (Mass) mp->spectro decision Properties Match Specification? spectro->decision end End: Qualified for Use fail Fail: Re-purify or Reject Batch decision->end Yes decision->fail No

Caption: Standard workflow for physical characterization.

Experimental Protocol: Safe Handling of a Solid Chemical Agent

Given its nature as a fine powder and as a nitro-aromatic compound, proper handling is paramount to ensure user safety and prevent contamination. The following protocol outlines the standard procedure for handling 5-Methoxy-6-nitro-1H-indazole in a laboratory setting, based on best practices for solid chemical reagents.[7][8][9]

Objective: To accurately weigh and prepare a solution of 5-Methoxy-6-nitro-1H-indazole for experimental use.

Materials:

  • 5-Methoxy-6-nitro-1H-indazole

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Appropriate solvent (e.g., DMSO, DMF)

  • Fume hood

Procedure:

  • Preparation and PPE: Don all required PPE before entering the laboratory. Ensure the analytical balance is clean, calibrated, and located within a draft shield or fume hood to minimize air currents and inhalation of fine particles.[9]

  • Tare the Balance: Place the weighing paper or boat on the balance pan and press the "tare" or "zero" button.

  • Aliquot the Compound: Retrieve the stock bottle of 5-Methoxy-6-nitro-1H-indazole. Open it inside the fume hood. Using a clean spatula, carefully transfer a small amount of the yellow solid from the stock bottle to the tared weighing vessel on the balance.

    • Causality Note: Handling the powder in a fume hood is critical to prevent inhalation of fine particulates, a common hazard with powdered reagents.[8]

  • Weighing: Add or remove small amounts of the solid until the desired mass is reached. Record the final mass precisely.

  • Transfer to Flask: Carefully transfer the weighed solid into the appropriately sized volumetric flask. Tapping the weighing paper gently can help ensure a complete transfer.

  • Dissolution: Add a small amount of the chosen solvent to the flask to wet the solid. Swirl gently to dissolve. Once dissolved, continue to add solvent until the final desired volume is reached, ensuring the solution is homogeneous.

  • Cleanup and Storage: Securely cap the stock bottle and return it to its designated storage location (cool, dry place).[8] Dispose of the weighing paper and any contaminated materials in the appropriate chemical waste container. Clean the spatula thoroughly.

This self-validating protocol, which includes steps like taring the balance and working in a fume hood, ensures both accuracy and safety.

References

  • Macsen Labs. 5-Nitroindazole | 5401-94-5 | Leading Supplier. Available from: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]

  • J&K Scientific. 5-Methoxy-6-nitro-1H-indazole | 724767-15-1. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24239, 6-Nitroindazole. Available from: [Link]

  • MDPI. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Available from: [Link]

  • Google Patents. US3988347A - Process for the preparation of substituted indazoles.
  • Cole-Parmer. Material Safety Data Sheet - 5-Nitroindazole, pa. Available from: [Link]

Sources

The Enigmatic Core: A Technical Guide to 5-Methoxy-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide delves into the technical landscape of 5-Methoxy-6-nitro-1H-indazole, a heterocyclic compound of interest in contemporary drug discovery. While the specific historical genesis of this exact molecule remains elusive in prominent literature, its structural motifs—the indazole core, the nitro functional group, and the methoxy substituent—are well-established pharmacophores. This document, therefore, situates 5-Methoxy-6-nitro-1H-indazole within the broader, well-documented context of nitroindazole chemistry, providing a robust framework for its synthesis, potential applications, and the scientific rationale underpinning its design.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the design of biologically active molecules.[1][2] Its structural resemblance to purine and indole allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile.[3] Indazole derivatives have been successfully developed into drugs with applications spanning oncology, inflammation, and antiemetic therapies.[3] The versatility of the indazole core, which allows for substitution at various positions, provides a rich chemical space for the fine-tuning of pharmacological properties.[1]

The Role of the Nitro Group: More Than Just a Synthetic Handle

The introduction of a nitro group onto the indazole scaffold, as seen in 5-Methoxy-6-nitro-1H-indazole, is a deliberate synthetic strategy with significant implications for a molecule's biological activity.[4] The strong electron-withdrawing nature of the nitro group can profoundly influence the electronic properties of the entire molecule, affecting its reactivity and potential interactions with biological macromolecules.[5] In many instances, the nitro group is not merely a passive substituent but an active participant in the mechanism of action.[6] For example, in the context of antimicrobial and antiprotozoal agents, the nitro group can undergo bioreduction in target organisms to generate reactive nitrogen species that are cytotoxic.[6] This bio-reductive activation is a key feature of several nitroaromatic drugs.[5]

Synthesis of Substituted Nitroindazoles: A General Overview

While a specific, seminal paper detailing the first synthesis of 5-Methoxy-6-nitro-1H-indazole is not readily apparent, its preparation can be logically deduced from established synthetic methodologies for substituted indazoles. The synthesis of nitroindazoles often begins with appropriately substituted anilines.[7] A plausible synthetic pathway for 5-Methoxy-6-nitro-1H-indazole is outlined below.

Proposed Synthetic Pathway

The synthesis would likely commence with a substituted toluene derivative, which undergoes nitration, functional group manipulation, and subsequent cyclization to form the indazole ring.

Synthetic_Pathway A 4-Methoxy-3-methylaniline B N-(4-Methoxy-3-methylphenyl)acetamide A->B Ac₂O, Pyridine C N-(4-Methoxy-3-methyl-5-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D 4-Methoxy-3-methyl-5-nitroaniline C->D HCl, H₂O, Heat E 5-Methoxy-6-nitro-1H-indazole D->E NaNO₂, HCl

Caption: Proposed synthetic route for 5-Methoxy-6-nitro-1H-indazole.

Experimental Protocol: A Representative Synthesis of a Nitroindazole Derivative

The following protocol for the synthesis of 5-nitro-1H-indazole from 2-fluoro-5-nitrobenzaldehyde and hydrazine hydrate, as described in the literature, illustrates the general principles that would be applicable to the synthesis of 5-Methoxy-6-nitro-1H-indazole from a suitable precursor.[8]

StepProcedure
1 To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL) at 23 °C, add hydrazine hydrate (2.0 mmol).
2 Stir the solution at 23 °C for 2 hours. Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC).
3 Upon completion, pour the crude mixture into water and extract with ethyl acetate (2 x 15 mL).
4 Wash the combined organic layers with water and saturated aqueous NaCl, then dry over MgSO₄, filter, and concentrate under vacuum to yield the pure indazole product.

Potential Biological Applications and Mechanism of Action

The biological profile of 5-Methoxy-6-nitro-1H-indazole has not been extensively characterized in publicly available literature. However, based on the known activities of structurally related nitroindazoles, several potential applications can be postulated.

  • Antiprotozoal Activity: 5-Nitroindazole derivatives have shown promise as agents against various protozoan parasites, including those responsible for Chagas disease, leishmaniasis, and trichomoniasis.[9] The mechanism of action is often linked to the reductive activation of the nitro group within the parasite, leading to the formation of cytotoxic radicals.[6]

  • Anticancer Properties: The indazole scaffold is present in several approved anticancer drugs, such as Pazopanib.[2] While the nitro group's role in anticancer activity can be complex, it can contribute to the molecule's overall electronic properties and ability to interact with specific targets like protein kinases.

  • Antimicrobial Effects: Nitroaromatic compounds have a long history as antimicrobial agents.[6] Derivatives of 5-nitro-1H-indazole have been reported to possess antibacterial and antifungal properties.[1]

The methoxy group at the 5-position would likely modulate the pharmacokinetic properties of the molecule, influencing its solubility, membrane permeability, and metabolic stability.

Logical Relationship of Nitroindazole Bioactivity

Bioactivity_Logic A 5-Methoxy-6-nitro-1H-indazole B Nitro Group Bio-reduction A->B Parasitic/Microbial Nitroreductases F Interaction with Protein Kinases A->F Shape & Electronic Complementarity C Reactive Nitrogen Species B->C D Cellular Damage (e.g., DNA, proteins) C->D E Antiprotozoal / Antimicrobial Activity D->E G Anticancer Activity F->G

Caption: Potential mechanisms of biological activity for 5-Methoxy-6-nitro-1H-indazole.

Conclusion and Future Directions

5-Methoxy-6-nitro-1H-indazole represents a synthetically accessible molecule with the potential for interesting biological activities, drawing from the rich medicinal chemistry of the indazole and nitroaromatic scaffolds. While its own discovery and history are not prominently documented, the principles governing its synthesis and potential applications are well-established. Further investigation into the biological profile of this and related compounds is warranted to fully explore their therapeutic potential. The strategic placement of the methoxy and nitro groups on the indazole core provides a compelling starting point for the design of novel drug candidates.

References

  • CN107805221A - Method for preparing 1H-indazole derivative - Google P
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - MDPI. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL not available)
  • Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchGate. Available from: [Link]

  • US3988347A - Process for the preparation of substituted indazoles - Google Patents.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available from: [Link]

  • WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents. (URL not available)
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]

  • The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases - PubMed. Available from: [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. Available from: [Link]

  • WO2009106980A2 - Indazole derivatives - Google P
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available from: [Link]

  • 5-Nitro-6-(trifluoromethyl)-1H-indazole Factory. (URL not available)
  • Researches in the series of 6-nitroindazole, synthesis and biological activities. Available from: [Link]

  • Synthetic process of 3-methyl-1h-indazole - Eureka | P
  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. Available from: [Link]

  • Nitroimidazoles, Quinolones and Oxazolidinones as Fluorine Bearing Antitubercular Clinical Candidates - PubMed. Available from: [Link]

Sources

A Technical Guide to Investigating the Potential Biological Activities of 5-Methoxy-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with diverse and potent pharmacological activities.[1][2] This guide focuses on a specific, under-explored derivative: 5-Methoxy-6-nitro-1H-indazole. While direct biological data for this compound is scarce, its structural components—the indazole core, a nitro group at the 6-position, and a methoxy group at the 5-position—suggest a high potential for significant bioactivity. Drawing from established research on related nitroindazoles and the general principles of medicinal chemistry, we propose a structured, multi-pronged approach to systematically investigate its therapeutic potential. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining the rationale and detailed experimental protocols for evaluating the anticancer, anti-inflammatory, and antimicrobial properties of this promising molecule.

The Indazole Scaffold: A Foundation of Pharmacological Significance

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring. This arrangement provides a rigid, planar structure with strategically positioned nitrogen atoms that can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. Its versatility has led to the development of several FDA-approved drugs, including:

  • Pazopanib & Axitinib: Tyrosine kinase inhibitors used in cancer therapy.[1][3][4]

  • Bendazac & Benzydamine: Non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Niraparib: A PARP inhibitor for treating ovarian cancer.[1]

The indazole nucleus is a validated starting point for designing novel therapeutics across a wide spectrum of diseases, including cancer, inflammation, microbial infections, and cardiovascular conditions.[1][2][5][6]

Rationale for Investigating 5-Methoxy-6-nitro-1H-indazole

The specific substitution pattern of 5-Methoxy-6-nitro-1H-indazole provides a compelling basis for targeted biological screening. The functional groups at the C5 and C6 positions are known to profoundly influence the molecule's electronic properties, solubility, and interaction with enzymatic targets.

  • The 6-Nitro Group: The electron-withdrawing nature of the nitro group is a common feature in many bioactive compounds. In the context of the indazole scaffold, 6-nitro substitution has been linked to significant antiproliferative activity against cancer cells and potent anti-inflammatory effects in nociceptive models.[7][8][9] Furthermore, nitroaromatic compounds are well-known for their antimicrobial properties, often acting as pro-drugs that undergo bioreduction to exert their effects.[2][10]

  • The 5-Methoxy Group: The methoxy group, being electron-donating, can modulate the electronic character of the aromatic system. Its primary influence is on the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This can alter cell membrane permeability, bioavailability, and the half-life of the compound. It can also serve as a hydrogen bond acceptor, potentially creating new, favorable interactions within a target's binding pocket.

The combination of these two groups suggests the potential for a novel pharmacological profile, where the methoxy group may fine-tune the potent but potentially non-specific activity conferred by the nitro group.

Proposed Investigation of Anticancer Activity

3.1. Scientific Rationale The established anticancer properties of indazole-based drugs and the observed antiproliferative effects of 6-nitroindazole derivatives provide a strong impetus for evaluating 5-Methoxy-6-nitro-1H-indazole as a potential antineoplastic agent.[3][4][8] The initial investigation should focus on determining its cytotoxic and cytostatic effects across a panel of clinically relevant cancer cell lines.

3.2. Experimental Workflow: Cytotoxicity Screening A tiered screening approach is recommended to efficiently identify and characterize the compound's anticancer potential.

anticancer_workflow cluster_0 Phase 1: Primary Screening Compound 5-Methoxy-6-nitro-1H-indazole (Test Compound) Assay MTT or SRB Assay (Broad Panel of Cancer Cell Lines) Compound->Assay IC50 Determine IC50 Values Assay->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis If IC50 < 10 µM CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle If IC50 < 10 µM Migration Migration/Invasion Assay (Wound Healing/Transwell) IC50->Migration If IC50 < 10 µM

Caption: High-throughput screening workflow for anticancer activity.

3.3. Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity The SRB assay is a reliable method that measures cell density based on the total protein content of adherent cells, making it less susceptible to interference from metabolic changes than tetrazolium-based assays.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H460 lung carcinoma, HT-29 colon adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 5-Methoxy-6-nitro-1H-indazole in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.

    • Causality: This step exposes the cells to a range of concentrations to determine a dose-response relationship.

  • Controls:

    • Negative Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO) only.

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Wells with medium but no cells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

3.4. Data Presentation Summarize the results in a clear, tabular format.

Cell LineTissue of OriginIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
NCI-H460Lung[Experimental Value][Experimental Value]
HT-29Colon[Experimental Value][Experimental Value]
MCF-7Breast[Experimental Value][Experimental Value]
A549Lung[Experimental Value][Experimental Value]

Proposed Investigation of Anti-inflammatory Activity

4.1. Scientific Rationale Given that several indazole derivatives, including 6-nitroindazole, exhibit anti-inflammatory properties, it is logical to assess the potential of 5-Methoxy-6-nitro-1H-indazole to modulate key inflammatory pathways.[7][12] A primary mechanism of inflammation involves the overproduction of nitric oxide (NO) by macrophages upon stimulation.

4.2. Signaling Pathway: LPS-induced NO Production Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of NO.

lps_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inhibitor 5-Methoxy-6-nitro- 1H-indazole (Hypothesized Point of Inhibition) Inhibitor->NFkB

Caption: Simplified LPS-induced inflammatory signaling pathway.

4.3. Protocol: Nitric Oxide (NO) Inhibition Assay This assay quantifies the production of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of 5-Methoxy-6-nitro-1H-indazole. Incubate for 1 hour.

    • Causality: Pre-treatment allows the compound to enter the cells and potentially inhibit signaling pathways before the inflammatory stimulus is introduced.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Controls:

    • Negative Control: Cells with medium only (no LPS, no compound).

    • Positive Control (Stimulated): Cells with LPS and vehicle (0.1% DMSO).

    • Drug Control: Cells with a known anti-inflammatory agent (e.g., Dexamethasone) and LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect 50 µL of supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

Proposed Investigation of Antimicrobial Activity

5.1. Scientific Rationale The presence of a nitroaromatic system is a strong indicator of potential antimicrobial activity.[2] Derivatives of 5-nitro- and 6-nitroindazole have demonstrated activity against bacteria and protozoa.[2][10] Therefore, a primary screening to determine the Minimum Inhibitory Concentration (MIC) is a critical first step.

5.2. Experimental Workflow: MIC Determination The broth microdilution method is a standardized and quantitative technique to assess antimicrobial efficacy.[14][15]

mic_workflow start Prepare 2-fold serial dilutions of Test Compound in 96-well plate inoculate Inoculate wells with standardized microbial suspension (e.g., 5x10^5 CFU/mL) start->inoculate controls Include Controls: - Growth Control (no drug) - Sterility Control (no microbes) - Positive Control (e.g., Ciprofloxacin) inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity or measure OD at 600 nm incubate->read mic MIC = Lowest concentration with no visible growth read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

5.3. Protocol: Broth Microdilution for MIC

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of 5-Methoxy-6-nitro-1H-indazole in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the test compound.

  • Controls (Self-Validation):

    • Growth Control: Well containing broth and inoculum but no compound. This well must show turbidity for the test to be valid.

    • Sterility Control: Well containing broth only. This well must remain clear.

    • Positive Drug Control: A row of wells with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be confirmed by measuring the optical density.

5.4. Data Presentation Present the MIC values in a summary table.

MicroorganismTypeMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Drug
Staphylococcus aureusGram-positive[Experimental Value][Ciprofloxacin Value]
Escherichia coliGram-negative[Experimental Value][Ciprofloxacin Value]
Candida albicansFungi[Experimental Value][Fluconazole Value]
Aspergillus nigerFungi[Experimental Value][Fluconazole Value]

Conclusion and Future Directions

This guide outlines a foundational, evidence-based strategy for the initial biological evaluation of 5-Methoxy-6-nitro-1H-indazole. The proposed workflows in oncology, inflammation, and microbiology are designed to be robust, self-validating, and capable of generating the high-quality preliminary data required for further development. Positive results in any of these primary screens would warrant progression to more advanced studies, including:

  • Mechanism of Action (MoA) Studies: Investigating specific molecular targets (e.g., kinase inhibition, DNA interaction, specific enzyme inhibition).

  • In Vivo Efficacy: Testing the compound in relevant animal models of disease.

  • ADME/Toxicity Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

By following a systematic and scientifically rigorous approach, the full therapeutic potential of 5-Methoxy-6-nitro-1H-indazole can be thoroughly and efficiently elucidated.

References

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Wei, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Abdelahi, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports. Available at: [Link]

  • Hariyanti, H., et al. (2023). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. Indonesian Journal of Chemistry. Available at: [Link]

  • Goyal, S., et al. (2012). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of the Latin American Federation of Pharmaceutical Associations. Available at: [Link]

  • Teixeira, C., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. Available at: [Link]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Ivan, A. & Antohe, F. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Methods in Molecular Biology. Available at: [Link]

  • Cerecetto, H., et al. (2000). Synthesis and biological properties of new 5-nitroindazole derivatives. Farmaco. Available at: [Link]

  • Lawal, B., et al. (2022). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. Available at: [Link]

  • Goyal, S., et al. (2012). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

  • Kamal, Z., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. Available at: [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available at: [Link]

  • Bak, J. R., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]

  • Duarte, Y., et al. (2016). In vitro methods of screening of anticancer agents. Slideshare. Available at: [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
  • Ameena, S., et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Cureus. Available at: [Link]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. Available at: [Link]

  • Allen, C. F. H., & Bell, A. (1941). 5-NITROINDAZOLE. Organic Syntheses. Available at: [Link]

Sources

Safety and handling of 5-Methoxy-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 5-Methoxy-6-nitro-1H-indazole

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 5-Methoxy-6-nitro-1H-indazole (CAS No. 724767-15-1). Intended for researchers, chemists, and drug development professionals, this guide synthesizes critical safety information extrapolated from structurally related analogs and established best practices for managing nitroaromatic compounds. The core focus is on understanding the chemical rationale behind safety protocols to foster a proactive safety culture in the laboratory. It details hazard identification, risk assessment strategies, detailed experimental protocols, emergency procedures, and proper waste disposal.

Chemical Identity and Physicochemical Properties

5-Methoxy-6-nitro-1H-indazole is a substituted indazole, a class of heterocyclic compounds prevalent in medicinal chemistry. Its structure, featuring both a methoxy ether group and an electron-withdrawing nitro group, dictates its reactivity and toxicological profile.

PropertyValueSource
Chemical Name 5-Methoxy-6-nitro-1H-indazoleN/A
CAS Number 724767-15-1[1]
Molecular Formula C₈H₇N₃O₃[1]
Molecular Weight 193.16 g/mol [1]
Appearance Predicted: Light yellow to khaki solid[2]
Storage Temperature Sealed in dry, room temperature[1]

Hazard Identification and Toxicological Insights

While a specific Safety Data Sheet (SDS) for 5-Methoxy-6-nitro-1H-indazole is not publicly available, a robust hazard assessment can be constructed by examining its functional groups and data from close structural analogs, such as 6-Methoxy-5-nitro-1H-indazole and various nitroindazoles.[2][3]

Causality of Hazards: The primary hazards associated with this compound stem from the nitroaromatic moiety. Nitroaromatic compounds are well-documented as being biologically active and potentially toxic.[3] The strong electron-withdrawing nature of the nitro group can lead to interactions with biological macromolecules. Furthermore, such compounds are energetically rich and must be evaluated for thermal instability.[4][5]

Anticipated GHS Hazard Classification:

Based on data for the isomeric 6-Methoxy-5-nitro (1H)indazole and 6-Nitroindazole, the following GHS classifications are anticipated.[2][3]

Hazard ClassHazard CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Carcinogenicity (Suspected)H351Suspected of causing cancer

Toxicological Narrative:

  • Acute Toxicity (Oral, Dermal, Inhalation): Similar to many nitroaromatic compounds, 5-Methoxy-6-nitro-1H-indazole is likely to be harmful if ingested, absorbed through the skin, or inhaled as dust.[3][6] The primary mechanism involves metabolic activation of the nitro group, which can lead to oxidative stress.

  • Skin and Eye Irritation: As a fine chemical powder, it is expected to cause mechanical and chemical irritation upon contact with skin and eyes.[7]

  • Carcinogenicity: Many nitroaromatic compounds are suspected carcinogens.[3] This is often due to the in-vivo reduction of the nitro group to form reactive intermediates that can form adducts with DNA. Therefore, this compound should be handled as a suspected carcinogen.

Proactive Risk Assessment and Engineering Controls

A self-validating safety protocol begins with a thorough risk assessment before any experimental work is initiated. Engineering controls are the most reliable method for minimizing exposure.

Primary Engineering Control: All handling of 5-Methoxy-6-nitro-1H-indazole, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[8][9]

Risk Assessment Workflow: The following diagram outlines the mandatory decision-making process before handling the compound.

RiskAssessment A Start: Proposed Experiment with 5-Methoxy-6-nitro-1H-indazole B Review Chemical Hazards (Use this guide & analog SDS) A->B C Define Experimental Scale (mg, g, kg) B->C D Are Engineering Controls Adequate? (Certified Fume Hood Available) C->D E Select Appropriate PPE (See Section 5.0) D->E Yes H STOP! Do Not Proceed. Re-evaluate experiment or controls. D->H No F Review Emergency Procedures (Spill, Exposure, Fire) E->F G Proceed with Experiment F->G

Caption: Risk assessment workflow for handling 5-Methoxy-6-nitro-1H-indazole.

Standard Operating Procedures: Handling and Storage

Adherence to meticulous handling and storage protocols is critical to ensure safety and maintain compound integrity.

4.1 Handling Protocol (Solid Compound):

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals.

  • Don PPE: Wear all personal protective equipment as specified in Section 5.0.

  • Weighing: Perform all weighing operations on a tared weigh paper or in a suitable container within the fume hood to contain any dust. Minimize the creation of dust by handling the material gently.[9]

  • Transfer: Use a spatula to transfer the solid. If transferring to a reaction vessel containing a solvent, add the solid slowly to prevent splashing.

  • Post-Handling: Tightly cap the source container immediately after use. Decontaminate the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes and weigh paper as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure, even if gloves were worn.[9]

4.2 Storage Protocol:

  • Container: Store the compound in its original, tightly sealed container.[10]

  • Location: Keep the container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[8][9]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of heat or ignition. The thermal stability of nitro-containing heterocycles can be a concern, and exothermic decomposition is a possibility if heated.[4][5]

  • Inventory: Maintain an accurate inventory of the chemical.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. The choice of PPE must be based on a comprehensive risk assessment.

PPE CategoryItem SpecificationRationale and Validation
Eye/Face Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1Protects eyes from airborne dust and accidental splashes. Standard safety glasses are insufficient.[8]
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides chemical resistance against incidental contact. For prolonged handling, consider double-gloving or using thicker gloves. Always inspect gloves for tears before use.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination. Must be kept fully fastened.
Respiratory Not required if handled exclusively in a fume hood.A fume hood provides primary respiratory protection. If a fume hood is not available or fails, work must stop. A NIOSH-approved respirator with particulate filters may be required for large-scale spill cleanup.[8]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate potential harm.

6.1 Spill Response (Small Scale, <1g in a fume hood):

  • Alert: Alert personnel in the immediate vicinity.

  • Contain: Use a commercial spill kit or dry absorbent material (e.g., vermiculite, sand) to gently cover the spill. Do not use combustible materials like paper towels.

  • Clean: Carefully sweep the absorbed material and spilled powder into a designated hazardous waste container. Avoid creating dust.[8][9]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose: Seal and label the waste container and dispose of it through official channels.

6.2 Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

6.3 Fire Response:

  • Fire Extinguisher: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

  • Hazards: Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx).[7] Firefighters should wear self-contained breathing apparatus (SCBA).

Decontamination and Waste Disposal

All materials contaminated with 5-Methoxy-6-nitro-1H-indazole must be treated as hazardous waste.

7.1 Equipment Decontamination:

  • Glassware: Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residue. Collect the rinsate as hazardous waste. Then, wash with soap and water.

  • Surfaces: Wipe down benches and fume hood surfaces where the compound was handled with a solvent-dampened cloth, followed by a standard laboratory detergent.

7.2 Waste Disposal Protocol:

  • Classification: This material must be classified as hazardous chemical waste.

  • Collection: Collect all waste, including contaminated PPE, spill cleanup materials, and rinsate, in a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste" and include the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash.

References

  • Pharmaffiliates. (n.d.). 6-Methoxy-5-nitro-1H-indazole (BSC). [Link]

  • PubChem. (n.d.). 6-Nitroindazole. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. PubMed Central. [Link]

  • Zhang, K., et al. (2024). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. MDPI. [Link]

  • Miossec, B., et al. (2001). Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroindazole, pa. [Link]

  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. [Link]

  • Ibon, L., et al. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. [Link]

  • Watson International. (2017). Safety Data Sheet. [Link]

  • CAS Common Chemistry. (n.d.). 5-Nitroindazole. [Link]

  • Chemcasts. (n.d.). 5-Nitroindazole Properties vs Temperature. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A-Scientist's-Guide to the Synthesis of 5-Methoxy-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive, in-depth guide for the synthesis of 5-Methoxy-6-nitro-1H-indazole, a key intermediate in pharmaceutical research and development. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, offering field-proven insights to ensure procedural robustness and reproducibility. We present a detailed, step-by-step protocol for the diazotization and subsequent intramolecular cyclization of 4-methoxy-2-methyl-3-nitroaniline. This guide is meticulously structured to support researchers, scientists, and drug development professionals in the successful and safe execution of this synthesis. All procedural details are supported by authoritative citations, and key data is presented in a clear, tabular format for ease of reference.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Specifically, 5-Methoxy-6-nitro-1H-indazole is a crucial building block in the synthesis of a variety of therapeutic agents, including potent kinase inhibitors used in oncology.

The synthetic route detailed herein is a classical and reliable method involving the diazotization of an ortho-toluidine derivative, followed by an intramolecular cyclization. This approach is favored for its operational simplicity and relatively high yields. Understanding the nuances of this reaction is paramount for optimizing the synthesis and ensuring the purity of the final product.

Mechanistic Insights: The "Why" Behind the Protocol

The synthesis of 5-Methoxy-6-nitro-1H-indazole from 4-methoxy-2-methyl-3-nitroaniline proceeds via a two-step mechanism: diazotization followed by intramolecular cyclization.[1]

Step 1: Diazotization

The first step involves the conversion of the primary aromatic amine of 4-methoxy-2-methyl-3-nitroaniline into a diazonium salt. This is achieved by treating the aniline derivative with sodium nitrite in an acidic medium, typically glacial acetic acid. The acid serves two primary purposes: it protonates the sodium nitrite to form nitrous acid (HNO₂) in situ, and it maintains a low pH to prevent the newly formed diazonium salt from coupling with unreacted aniline to form a diazoamino compound.

Step 2: Intramolecular Cyclization

The resulting diazonium salt is generally unstable and is not isolated.[1] It readily undergoes an intramolecular cyclization, where the diazonium group is attacked by the nucleophilic carbon of the methyl group, leading to the formation of the indazole ring system. This cyclization is a key step and is facilitated by the specific substitution pattern of the starting material. The reaction is typically allowed to proceed at room temperature over an extended period to ensure complete cyclization.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product SM 4-Methoxy-2-methyl-3-nitroaniline reagents 1. NaNO₂, Glacial Acetic Acid 2. Room Temperature, 3 days SM->reagents Diazotization & Intramolecular Cyclization product 5-Methoxy-6-nitro-1H-indazole reagents->product Work-up & Purification

Caption: Synthetic workflow for 5-Methoxy-6-nitro-1H-indazole.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierComments
4-Methoxy-2-methyl-3-nitroaniline≥98%Commercially AvailableStarting material
Glacial Acetic AcidACS GradeCommercially AvailableSolvent
Sodium Nitrite≥97%Commercially AvailableDiazotizing agent
MethanolACS GradeCommercially AvailableRecrystallization solvent
Decolorizing CharcoalActivatedCommercially AvailableFor purification

3.2. Equipment

  • 5 L Round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Safety Precautions

  • This synthesis should be performed by trained personnel in a well-ventilated chemical fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Methoxy-2-methyl-3-nitroaniline is a toxic and suspected carcinogen. Handle with extreme care and avoid inhalation of dust.[1]

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Glacial acetic acid is corrosive and can cause severe burns.

3.4. Step-by-Step Procedure

  • Dissolution of Starting Material: In a 5 L round-bottom flask equipped with a mechanical stirrer, dissolve 0.36 moles of 4-methoxy-2-methyl-3-nitroaniline in 2.5 L of glacial acetic acid.

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of 0.36 moles of sodium nitrite in 60 mL of water.

  • Diazotization: Cool the solution of the aniline derivative to 15-20°C using an ice bath. While stirring vigorously, add the sodium nitrite solution all at once. It is crucial to maintain the temperature below 25°C during this addition.[2]

  • Reaction Progression: Continue stirring for 15 minutes after the addition of the nitrite solution to ensure complete diazotization.

  • Reaction Monitoring: Allow the reaction mixture to stand at room temperature for 3 days. During this time, the intramolecular cyclization will proceed.

  • Work-up:

    • Concentrate the reaction mixture on a rotary evaporator until further evaporation becomes difficult due to spattering.

    • Add 200 mL of water to the residue and transfer the contents to a beaker. Stir to form a smooth slurry.

    • Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with cold water.

    • Dry the crude product in an oven at 80-90°C. The expected yield of the crude material is 80-96%.[2]

  • Purification:

    • Recrystallize the crude product from approximately 650 mL of boiling methanol.

    • Add 5 g of decolorizing charcoal to the boiling methanol solution and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the purified, pale yellow needles of 5-Methoxy-6-nitro-1H-indazole by filtration. The expected yield after recrystallization is 72-80%.[2]

Characterization Data

PropertyExpected Value
AppearancePale yellow needles
Melting Point208–209 °C[2]
Molecular FormulaC₈H₇N₃O₃
Molecular Weight193.16 g/mol

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is significantly lower than expected, it could be due to the formation of a diazoamino compound as a byproduct.[2] This can be minimized by ensuring the rapid addition of the sodium nitrite solution and maintaining a low reaction temperature during diazotization.

  • Product Purity: The purity of the final product is crucial for its use in subsequent synthetic steps. Thorough washing of the crude product with cold water is essential to remove any residual acetic acid. A single recrystallization from methanol is typically sufficient to obtain a high-purity product.

  • Reaction Time: While the reaction is left for 3 days, it is advisable to monitor the progress by Thin Layer Chromatography (TLC) to determine the point of completion.

Conclusion

The synthesis of 5-Methoxy-6-nitro-1H-indazole via the diazotization and intramolecular cyclization of 4-methoxy-2-methyl-3-nitroaniline is a robust and reliable method. By carefully controlling the reaction conditions, particularly during the diazotization step, high yields of the desired product can be consistently achieved. The detailed protocol and insights provided in these application notes are intended to empower researchers to successfully synthesize this valuable intermediate for their drug discovery and development endeavors.

References

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Organic Syntheses. 5-nitroindazole. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5997–6010. [Link]

  • Google Patents.
  • MDPI. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]

  • National Institutes of Health. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]

  • Organic Chemistry Portal. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]

  • Reddit. Indazole synthesis discussion.. Mechanism of this reaction?. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Wiley Online Library. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 5-Methoxy-6-nitro-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly valuable derivative, 5-Methoxy-6-nitro-1H-indazole, a highly functionalized and versatile building block. The strategic placement of the methoxy and nitro groups provides medicinal chemists with a powerful tool for generating diverse molecular libraries. This document provides a comprehensive overview of its synthesis, key chemical transformations, and detailed protocols for its application in the discovery of targeted therapeutics, with a particular focus on the development of protein kinase inhibitors.

Introduction: The Rationale for 5-Methoxy-6-nitro-1H-indazole in Drug Discovery

The 1H-indazole core is a bioisostere of indole and is present in numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib.[3] Its success stems from the bicyclic system's ability to engage in critical hydrogen bonding interactions within enzyme active sites. The 1H-indazole tautomer is the most thermodynamically stable and is the predominant form in biological systems.[2]

The utility of 5-Methoxy-6-nitro-1H-indazole lies in the specific functionalities appended to this privileged core:

  • The 6-Nitro Group: This electron-withdrawing group is not typically desired in a final drug candidate but serves as a masterful synthetic handle. It is readily and cleanly reduced to the corresponding 6-amino group, which becomes a primary vector for diversification. This amino group is a versatile nucleophile, enabling a wide array of subsequent reactions such as amide bond formation, sulfonylation, and urea formation to explore the structure-activity relationship (SAR) of a compound series.[4][5]

  • The 5-Methoxy Group: This group significantly influences the electronic properties of the indazole ring system. It can modulate the pKa of the indazole N-H, affect the reactivity of the adjacent 6-amino group (once formed), and provide a specific steric and electronic interaction point within a target's binding site. Furthermore, methoxy groups can enhance metabolic stability and improve pharmacokinetic properties.

This combination makes 5-Methoxy-6-nitro-1H-indazole a strategic starting point for projects aimed at a variety of biological targets, most notably protein kinases, which are central regulators of cellular processes and frequently implicated in cancer and inflammatory diseases.[3][6]

Physicochemical & Characterization Data
PropertyValueReference
IUPAC Name 5-Methoxy-6-nitro-1H-indazole[7]
CAS Number 724767-15-1[7]
Molecular Formula C₈H₇N₃O₃[8]
Molecular Weight 193.16 g/mol [8]
Appearance Light yellow to khaki solid[9]
Storage Sealed in dry, Room Temperature[9]

Note: Spectroscopic data for the title compound is not widely published. Data for the closely related 5-nitro-1H-indazole is provided for reference: ¹H-NMR (DMSO-d₆): δ 13.7 (br s, 1H), 8.84 (s, 1H), 8.41 (s, 1H), 8.19 (d, J = 9.0 Hz, 1H), 7.74 (d, J = 9.0 Hz, 1H).[10]

Synthesis and Key Transformations Workflow

The primary utility of 5-Methoxy-6-nitro-1H-indazole is as a precursor to the more synthetically versatile 6-amino-5-methoxy-1H-indazole. The overall workflow involves the initial synthesis of the nitro-indazole followed by a robust reduction protocol.

G cluster_0 Part 1: Synthesis of Core Intermediate cluster_1 Part 2: Unmasking the Reactive Amine cluster_2 Part 3: Library Diversification A Substituted o-Toluidine (e.g., 2-Methyl-4-methoxy-5-nitroaniline) B Diazotization (NaNO₂, Acetic Acid) A->B C Intramolecular Cyclization B->C D 5-Methoxy-6-nitro-1H-indazole C->D E 5-Methoxy-6-nitro-1H-indazole F Catalytic Hydrogenation (Pd/C, H₂) or Chemical Reduction (SnCl₂, Fe/NH₄Cl) E->F G 6-Amino-5-methoxy-1H-indazole F->G H 6-Amino-5-methoxy-1H-indazole I Amide Coupling (R-COOH, Coupling Agents) H->I J Sulfonamide Formation (R-SO₂Cl, Base) H->J K Urea Formation (R-NCO) H->K L Diverse Library of Potential Drug Candidates I->L J->L K->L

Caption: General workflow from starting materials to a diversified library.

Experimental Protocols

Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of 5-Methoxy-6-nitro-1H-indazole

This protocol is adapted from established methods for synthesizing substituted nitroindazoles.[11] The key is an acid-catalyzed diazotization of a substituted o-toluidine followed by intramolecular cyclization.

Rationale: Acetic acid serves as both the solvent and the acid catalyst for the in-situ formation of nitrous acid from sodium nitrite. The diazotization of the primary amine on the toluidine precursor, followed by cyclization involving the methyl group, is a classic and reliable method for indazole ring formation.

  • Step 1: Reaction Setup

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4-methoxy-5-nitroaniline (10.0 g, 54.9 mmol).

    • Add glacial acetic acid (100 mL) and stir until the starting material is fully dissolved.

    • Cool the mixture to 15-20°C in an ice-water bath.

  • Step 2: Diazotization

    • In a separate beaker, dissolve sodium nitrite (4.16 g, 60.4 mmol, 1.1 eq) in water (10 mL).

    • Add the sodium nitrite solution dropwise to the stirred acetic acid solution over 30 minutes, ensuring the internal temperature does not exceed 25°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The solution will typically turn a deep red or brown color.

  • Step 3: Work-up and Isolation

    • Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water with stirring. A precipitate should form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 100 mL).

    • Dry the crude product in a vacuum oven at 50°C overnight.

  • Step 4: Purification

    • The crude solid can be purified by recrystallization from methanol or an ethanol/water mixture to yield 5-Methoxy-6-nitro-1H-indazole as a pale yellow or khaki solid.

    • Expected Yield: 70-85%.

Protocol 3.2: Synthesis of 6-Amino-5-methoxy-1H-indazole

This protocol details the crucial reduction of the nitro group to the amine, which is the gateway to further diversification. Catalytic hydrogenation is a clean and high-yielding method.

Rationale: Palladium on carbon (Pd/C) is an excellent catalyst for the reduction of aromatic nitro groups using hydrogen gas. Methanol is a suitable solvent that dissolves the starting material and does not interfere with the reaction. This method avoids the use of harsh metal-acid reducing agents, simplifying the workup.[12]

  • Step 1: Reaction Setup

    • To a heavy-walled hydrogenation flask, add 5-Methoxy-6-nitro-1H-indazole (5.0 g, 25.9 mmol).

    • Add methanol (100 mL) and stir to dissolve.

    • Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, 10% w/w) to the solution. Caution: Pd/C can be pyrophoric. Handle with care.

  • Step 2: Hydrogenation

    • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50 psi or stir under a hydrogen balloon atmosphere) and stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-16 hours).

  • Step 3: Work-up and Isolation

    • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield 6-Amino-5-methoxy-1H-indazole. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

    • Expected Yield: 90-98%.

Application in Kinase Inhibitor Synthesis: A Case Study

The 6-amino-5-methoxy-1H-indazole is an ideal starting point for synthesizing inhibitors that target the ATP-binding site of protein kinases. The indazole NH and one of the pyrazole nitrogens can form key hydrogen bonds with the "hinge" region of the kinase, while substituents attached to the 6-amino group can extend into other pockets to confer potency and selectivity.

G cluster_0 Simplified Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) A->B Activates C Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->C Phosphorylates D Gene Transcription & Cell Proliferation C->D Leads to E Indazole-Based Inhibitor E->B Blocks ATP Binding

Caption: Inhibition of a receptor tyrosine kinase blocks downstream signaling.

Protocol 4.1: Amide Coupling to Generate a Hypothetical Kinase Inhibitor

This protocol demonstrates the coupling of the 6-amino-indazole with a substituted benzoic acid, a common strategy in kinase inhibitor design.[6][13]

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling agent that activates the carboxylic acid, facilitating rapid amide bond formation with the 6-amino-indazole. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to scavenge the acid generated during the reaction.

  • Step 1: Carboxylic Acid Activation

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (e.g., 4-chloro-3-(trifluoromethyl)benzoic acid) (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Stir the mixture for 15 minutes at room temperature.

  • Step 2: Coupling Reaction

    • Add 6-Amino-5-methoxy-1H-indazole (1.0 eq) to the flask, followed by the dropwise addition of DIPEA (2.5 eq).

    • Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete in 2-6 hours.

  • Step 3: Work-up and Purification

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final amide product.

Conclusion

5-Methoxy-6-nitro-1H-indazole is more than just a chemical reagent; it is a strategic platform for medicinal chemistry innovation. Its pre-installed functionalities allow for a logical and efficient progression from a simple core to complex, highly decorated molecules with therapeutic potential. The protocols outlined in this document provide a reliable framework for synthesizing and utilizing this valuable intermediate, empowering researchers to rapidly generate and test new chemical entities, particularly in the competitive and impactful field of kinase inhibitor drug discovery.

References

  • Barber, J., et al. (2018) . Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. Available at: [Link]

  • Organic Syntheses . 5-nitroindazole. Available at: [Link]

  • Google Patents. Methods for preparing indazole compounds.
  • Elguero, J., et al. (2022) . Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Elguero, J., et al. (2022) . Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Available at: [Link]

  • Organic Chemistry Portal . Indazole synthesis. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. . Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Wang, L., et al. (2021) . Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • Li, Y., et al. (2019) . Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. PubMed. Available at: [Link]

  • Gaikwad, D.D., et al. (2015) . ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available at: [Link]

  • Sharma, K., et al. (2021) . Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • Verma, A., et al. (2024) . Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

  • Foloppe, N., et al. (2006) . 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. PubMed. Available at: [Link]

  • Pharmaffiliates . 6-Methoxy-5-nitro-1H-indazole (BSC). Available at: [Link]

  • ResearchGate . Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Available at: [Link]

Sources

Application Notes and Protocols for 5-Methoxy-6-nitro-1H-indazole in Antileishmanial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Harnessing 5-Methoxy-6-nitro-1H-indazole for Novel Antileishmanial Therapeutics

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The current therapeutic arsenal is limited by issues of toxicity, emerging resistance, and high cost, underscoring the urgent need for novel, effective, and safer antileishmanial agents.[1][2] The indazole scaffold has emerged as a promising chemotype in the pursuit of new antiparasitic drugs. Notably, derivatives of 5-nitroindazole have demonstrated potent activity against a range of protozoan parasites, including Leishmania species.[1][3] This document provides a detailed guide for the investigation of 5-methoxy-6-nitro-1H-indazole as a potential candidate for antileishmanial drug discovery.

The rationale for focusing on this particular scaffold is rooted in the established antiprotozoal activity of nitro-aromatic compounds. The nitro group is often crucial for the mechanism of action, which can involve bioreduction to cytotoxic radical species within the parasite. The methoxy substituent at the 5-position may serve to modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its therapeutic index. These application notes will provide a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic investigation of 5-methoxy-6-nitro-1H-indazole and its analogs.

Section 1: Synthesis and Characterization

Proposed Synthesis Protocol for 5-Methoxy-6-nitro-1H-indazole

This proposed multi-step synthesis starts from commercially available 4-methoxy-3-nitrotoluene.

Step 1: Oxidation of the Methyl Group

The methyl group of 4-methoxy-3-nitrotoluene is first oxidized to a carboxylic acid.

  • Reagents and Materials: 4-methoxy-3-nitrotoluene, potassium permanganate (KMnO4), sodium hydroxide (NaOH), hydrochloric acid (HCl), water, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

  • Procedure:

    • In a round-bottom flask, dissolve 4-methoxy-3-nitrotoluene in a suitable solvent (e.g., aqueous pyridine).

    • Add a solution of potassium permanganate in water dropwise to the reaction mixture while stirring.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove manganese dioxide.

    • Acidify the filtrate with concentrated HCl to precipitate the 4-methoxy-3-nitrobenzoic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain the product.

Step 2: Nitration of the Aromatic Ring

The second nitro group is introduced at the 6-position.

  • Reagents and Materials: 4-methoxy-3-nitrobenzoic acid, fuming nitric acid, concentrated sulfuric acid, ice bath, beaker, magnetic stirrer.

  • Procedure:

    • In a beaker placed in an ice bath, carefully add 4-methoxy-3-nitrobenzoic acid to a mixture of fuming nitric acid and concentrated sulfuric acid.

    • Stir the mixture while maintaining a low temperature for a specified period.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the dinitro product.

    • Filter the precipitate, wash thoroughly with water, and dry.

Step 3: Reduction of the Carboxylic Acid to an Aldehyde

The carboxylic acid is selectively reduced to an aldehyde.

  • Reagents and Materials: The dinitrobenzoic acid from Step 2, thionyl chloride (SOCl2), palladium on barium sulfate (Pd/BaSO4), quinoline-sulfur catalyst, hydrogen gas, toluene, round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure (Rosenmund Reduction):

    • Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride.

    • Dissolve the acid chloride in toluene and add the Pd/BaSO4 catalyst and a quinoline-sulfur poison.

    • Bubble hydrogen gas through the solution at a controlled temperature until the reaction is complete.

    • Filter the catalyst and evaporate the solvent to obtain the aldehyde.

Step 4: Indazole Ring Formation

The indazole ring is formed via cyclization with hydrazine.

  • Reagents and Materials: The aldehyde from Step 3, hydrazine hydrate, ethanol, round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • Dissolve the aldehyde in ethanol and add hydrazine hydrate.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture and evaporate the solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain 5-methoxy-6-nitro-1H-indazole.

Characterization: The final product should be thoroughly characterized using techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Section 2: In Vitro Antileishmanial Activity Assessment

The initial evaluation of a potential antileishmanial compound involves determining its activity against both the promastigote (insect stage) and the clinically relevant amastigote (mammalian stage) forms of the parasite.

Protocol 2.1: In Vitro Assay against Leishmania Promastigotes

This protocol details the determination of the 50% inhibitory concentration (IC50) of the test compound against the promastigote stage.[6][7]

  • Materials: Leishmania species (e.g., L. donovani, L. infantum, L. major), M199 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, 96-well microtiter plates, 5-methoxy-6-nitro-1H-indazole, reference drug (e.g., Amphotericin B), resazurin solution, plate reader.

  • Procedure:

    • Culture Leishmania promastigotes in supplemented M199 medium at 26°C until they reach the late logarithmic phase of growth.

    • Prepare a stock solution of 5-methoxy-6-nitro-1H-indazole in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

    • In a 96-well plate, add 100 µL of promastigote suspension (e.g., 1 x 10^6 cells/mL) to each well.

    • Add 100 µL of the various concentrations of the test compound to the wells. Include wells with untreated cells (negative control) and cells treated with the reference drug (positive control).

    • Incubate the plate at 26°C for 72 hours.

    • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

    • Measure the fluorescence or absorbance using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2.2: In Vitro Assay against Intracellular Leishmania Amastigotes

This assay is more clinically relevant as it targets the intracellular form of the parasite.[8][9]

  • Materials: Macrophage cell line (e.g., J774A.1, THP-1), RPMI-1640 medium with FBS and antibiotics, Leishmania promastigotes, 96-well plates, 5-methoxy-6-nitro-1H-indazole, reference drug, Giemsa stain, microscope.

  • Procedure:

    • Seed macrophages in a 96-well plate and allow them to adhere overnight.

    • Infect the macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

    • Wash the wells to remove extracellular promastigotes.

    • Add fresh medium containing serial dilutions of the test compound and the reference drug.

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for 72 hours.

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by microscopic examination.

    • Calculate the IC50 value.

Section 3: Cytotoxicity and Selectivity Assessment

A crucial aspect of drug discovery is to ensure that the compound is selectively toxic to the parasite and not to the host cells.

Protocol 3.1: In Vitro Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of the test compound on a mammalian cell line.[6][7]

  • Materials: Mammalian cell line (e.g., macrophages, Vero cells), culture medium, 96-well plates, 5-methoxy-6-nitro-1H-indazole, resazurin solution, plate reader.

  • Procedure:

    • Seed the mammalian cells in a 96-well plate and allow them to adhere.

    • Add serial dilutions of the test compound to the wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Assess cell viability using the resazurin assay as described in Protocol 2.1.

    • Calculate the CC50 value.

Data Presentation: Activity and Selectivity Profile

The results from the in vitro assays should be summarized in a clear and concise table.

CompoundIC50 Promastigotes (µM)IC50 Amastigotes (µM)CC50 Macrophages (µM)Selectivity Index (SI) (CC50/IC50 Amastigotes)
5-Methoxy-6-nitro-1H-indazoleTo be determinedTo be determinedTo be determinedTo be determined
Amphotericin B (Reference)Literature valueLiterature valueLiterature valueLiterature value
Miltefosine (Reference)Literature valueLiterature valueLiterature valueLiterature value

The Selectivity Index (SI) is a critical parameter, with a higher value indicating greater selectivity for the parasite over host cells.[6]

Section 4: Mechanism of Action Studies

Understanding how a compound exerts its antiparasitic effect is vital for lead optimization and development. Based on studies of related nitroindazoles, the mechanism of action of 5-methoxy-6-nitro-1H-indazole likely involves damage to the parasite's mitochondria and glycosomes.[3]

Workflow for Investigating the Mechanism of Action

G cluster_0 Initial Hypothesis Generation cluster_1 Experimental Validation cluster_2 Data Interpretation and Conclusion A Hypothesis: Mitochondrial and/or Glycosomal Dysfunction (Based on related nitroindazoles) B Mitochondrial Membrane Potential Assay (e.g., JC-1 staining) A->B Test mitochondrial integrity C Reactive Oxygen Species (ROS) Production Assay (e.g., DCFH-DA staining) A->C Investigate oxidative stress D Metabolomic Analysis (NMR or MS-based) A->D Analyze metabolic changes E Ultrastructural Analysis (Transmission Electron Microscopy - TEM) A->E Visualize cellular effects F Confirmation of Mitochondrial Damage B->F G Evidence of Oxidative Stress C->G H Identification of Metabolic Perturbations D->H I Visualization of Organellar Damage E->I J Elucidation of the Mechanism of Action F->J G->J H->J I->J

Caption: Proposed workflow for elucidating the mechanism of action.

Protocol 4.1: Assessment of Mitochondrial Membrane Potential

A decrease in mitochondrial membrane potential is an indicator of mitochondrial dysfunction.[10]

  • Materials: Leishmania promastigotes, JC-1 fluorescent probe, 5-methoxy-6-nitro-1H-indazole, flow cytometer or fluorescence microscope.

  • Procedure:

    • Treat promastigotes with the test compound at its IC50 concentration for various time points.

    • Incubate the treated and untreated parasites with JC-1 dye.

    • Analyze the fluorescence by flow cytometry or microscopy. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Protocol 4.2: Measurement of Reactive Oxygen Species (ROS)

Increased ROS production is a common mechanism of action for antiprotozoal drugs.[10]

  • Materials: Leishmania promastigotes, DCFH-DA probe, 5-methoxy-6-nitro-1H-indazole, flow cytometer or fluorescence plate reader.

  • Procedure:

    • Treat promastigotes with the test compound.

    • Incubate the parasites with DCFH-DA.

    • Measure the increase in fluorescence, which corresponds to the level of intracellular ROS.

Section 5: In Vivo Efficacy Studies

Promising candidates from in vitro studies must be evaluated in an animal model of leishmaniasis to assess their in vivo efficacy.[11][12]

Experimental Design for an In Vivo Study

G cluster_0 Animal Model and Infection cluster_1 Treatment Groups cluster_2 Monitoring and Endpoints A Select Animal Model (e.g., BALB/c mice) B Infect mice with Leishmania (e.g., L. major in the footpad) A->B C Group 1: Vehicle Control B->C Randomize into groups D Group 2: 5-Methoxy-6-nitro-1H-indazole (Dose 1) B->D Randomize into groups E Group 3: 5-Methoxy-6-nitro-1H-indazole (Dose 2) B->E Randomize into groups F Group 4: Reference Drug (e.g., Amphotericin B) B->F Randomize into groups G Monitor Lesion Size Weekly C->G Administer treatment I Assess Toxicity (e.g., weight loss, organ histology) C->I D->G Administer treatment D->I E->G Administer treatment E->I F->G Administer treatment F->I H Determine Parasite Burden at Endpoint (e.g., limiting dilution assay) G->H

Caption: A typical workflow for in vivo efficacy testing.

Protocol 5.1: Murine Model of Cutaneous Leishmaniasis
  • Model: BALB/c mice are a commonly used susceptible model for cutaneous leishmaniasis.

  • Infection: Mice are infected in the footpad or the base of the tail with stationary-phase L. major promastigotes.

  • Treatment: Once lesions are established, treatment is initiated. The test compound can be administered via various routes (e.g., oral, intraperitoneal, topical) at different dose levels.

  • Endpoints:

    • Lesion size: Measured weekly with a caliper.

    • Parasite burden: Determined at the end of the experiment by sacrificing the animals and quantifying the number of parasites in the infected tissue and draining lymph nodes using a limiting dilution assay.

    • Toxicity: Monitored by observing changes in body weight, behavior, and through histopathological analysis of major organs.

Conclusion and Future Directions

5-Methoxy-6-nitro-1H-indazole represents a promising starting point for the development of new antileishmanial drugs. The protocols outlined in these application notes provide a robust framework for its comprehensive evaluation. While data on this specific molecule is currently limited, the strong performance of related 5-nitroindazole derivatives provides a solid rationale for its investigation. Future work should focus on the synthesis and in vitro screening of a library of analogs to establish a clear structure-activity relationship (SAR). Promising compounds should then be advanced to in vivo efficacy studies and further mechanistic elucidation to identify novel drug targets and strategies to combat leishmaniasis.

References

  • Martín-Escolano, R., et al. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica, 232, 106538. [Link]

  • ResearchGate. (n.d.). Cytotoxic concentration (CC50), effective concentration (EC50), and selectivity index (SI). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Antileishmanial activity of 5-nitroindazole derivatives. PubMed Central. [Link]

  • MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]

  • National Center for Biotechnology Information. (2015). In vitro leishmanicidal activity of 1,3-disubstituted 5-nitroindazoles. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole Derivatives Against Murine Cutaneous Leishmaniasis. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2019). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents. PubMed Central. [Link]

  • Koutsoni, O. S., Karampetsou, K., & Dotsika, E. (2019). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol, 9(21), e3410. [Link]

  • American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • PLOS. (n.d.). A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit. PLOS Neglected Tropical Diseases. [Link]

  • MDPI. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. [Link]

  • ResearchGate. (n.d.). In vitro antileishmanial efficacy and cytotoxicity assessments of 6j and 6d. Retrieved from [Link]

  • JoVE. (2022). Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes l Protocol Preview. YouTube. [Link]

  • Kowsar Medical. (n.d.). In vitro and in vivo Assessment of Anti-Leishmanial Efficacy of Leaf, Fruit, and Fractions of Juniperus excelsa Against Axenic Amastigotes of Leishmania major and Topical Formulation in BALB/c Mice. Zahedan Journal of Research in Medical Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Antileishmanial Activity, Cytotoxicity and Mechanism of Action of Clioquinol Against Leishmania infantum and Leishmania amazonensis Species. PubMed. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 5-nitroindazole. [Link]

Sources

The Strategic Application of 5-Methoxy-6-nitro-1H-indazole in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, particularly in the pursuit of novel oncology therapeutics, the indazole scaffold has emerged as a "privileged structure." Its unique bicyclic aromatic nature, capable of engaging in a multitude of non-covalent interactions, has proven to be an exceptional foundation for the design of potent and selective kinase inhibitors.[1] Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous cancers, making them a prime target for therapeutic intervention.[2] Indazole-containing drugs such as Axitinib and Pazopanib have already made a significant impact in the clinical setting, validating the utility of this heterocyclic core.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of a key intermediate, 5-Methoxy-6-nitro-1H-indazole , in the synthesis of advanced kinase inhibitors, with a particular focus on targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Chemical Properties and Strategic Advantages of 5-Methoxy-6-nitro-1H-indazole

5-Methoxy-6-nitro-1H-indazole is a solid, light yellow to khaki-colored compound with the following key physical properties:

PropertyValue
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Boiling Point (Predicted) 426.5±25.0 °C
Density (Predicted) 1.475±0.06 g/cm³
pKa (Predicted) 12.00±0.40
Data sourced from ChemicalBook.[3]

The strategic value of this molecule lies in the specific arrangement of its functional groups:

  • The Nitro Group at C6: This electron-withdrawing group serves as a versatile synthetic handle. Its primary role is as a precursor to the crucial 6-amino group, which is often a key pharmacophoric element for interaction with the target kinase. The reduction of the nitro group is a well-established and high-yielding transformation.

  • The Methoxy Group at C5: The electron-donating methoxy group can influence the electronic properties of the indazole ring system, potentially modulating the pKa of the indazole nitrogens and influencing binding affinities with the target protein. It can also serve as a vector for further chemical modification to explore structure-activity relationships (SAR).

  • The Indazole Core: Provides a rigid scaffold that can be functionalized at multiple positions, allowing for the precise orientation of substituents to optimize interactions within the ATP-binding pocket of a target kinase.

Synthetic Workflow: From Building Block to Potent Inhibitor

The general synthetic strategy for constructing a kinase inhibitor from 5-Methoxy-6-nitro-1H-indazole involves a three-stage process:

  • N-Protection/Functionalization: The indazole nitrogen (N1 or N2) is typically protected or functionalized. This step is crucial for directing subsequent reactions and can also be an integral part of the final pharmacophore.

  • Reduction of the Nitro Group: The 6-nitro group is reduced to a 6-amino group, unmasking a key nucleophilic site.

  • Elaboration of the Side Chain: The newly formed 6-amino group is then used in a variety of coupling reactions, most commonly amide bond formation, to introduce the side chains necessary for potent and selective kinase inhibition.

Visualizing the Synthetic Pathway

G cluster_0 Stage 1: N-Functionalization cluster_1 Stage 2: Nitro Group Reduction cluster_2 Stage 3: Side Chain Elaboration A 5-Methoxy-6-nitro-1H-indazole B N-Protected/Functionalized Intermediate A->B Protection/Alkylation C 6-Amino-5-methoxy-1H-indazole Derivative B->C Reduction (e.g., Fe/NH4Cl) E Final Kinase Inhibitor C->E D Carboxylic Acid/Acyl Halide D->E Amide Coupling (e.g., HATU)

Caption: General Synthetic Workflow.

Experimental Protocols

The following protocols are representative procedures for the key transformations involved in the synthesis of a kinase inhibitor from 5-Methoxy-6-nitro-1H-indazole.

Protocol 1: N-Protection of 5-Methoxy-6-nitro-1H-indazole with a Tetrahydropyranyl (THP) Group

Rationale: The protection of the indazole nitrogen is often a critical first step to prevent unwanted side reactions and to control regioselectivity in subsequent steps. The tetrahydropyranyl (THP) group is a common choice as it is stable under many reaction conditions and can be readily removed under acidic conditions.

Materials:

  • 5-Methoxy-6-nitro-1H-indazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 5-Methoxy-6-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Pyridinium p-toluenesulfonate (PPTS, 0.1 eq) is added to the mixture.

  • The reaction is stirred at room temperature for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N-THP protected 5-methoxy-6-nitro-1H-indazole.

Protocol 2: Reduction of N-THP-5-methoxy-6-nitro-1H-indazole to the Corresponding Amine

Rationale: The reduction of the aromatic nitro group to an amine is a pivotal step. The use of iron powder in the presence of ammonium chloride is a classic, effective, and relatively mild method that is compatible with a wide range of functional groups.[4]

Materials:

  • N-THP-5-methoxy-6-nitro-1H-indazole

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Tetrahydrofuran (THF)

  • Diatomaceous earth (Celite®)

Procedure:

  • The N-THP protected 5-methoxy-6-nitro-1H-indazole (1.0 eq) is dissolved in a mixture of ethanol and an aqueous solution of ammonium chloride (1.2 eq).[5]

  • Iron powder (3.0-5.0 eq) is added to the mixture.[5]

  • The reaction mixture is heated to 50-60 °C and stirred vigorously for 2-4 hours. Reaction progress should be monitored by TLC or LC-MS.[5]

  • After completion, the mixture is cooled to room temperature and diluted with tetrahydrofuran (THF).

  • The mixture is filtered through a pad of diatomaceous earth (Celite®), and the filter cake is washed with THF.

  • The filtrate is concentrated under reduced pressure to remove the organic solvents.

  • The resulting aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 6-amino-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This product is often used in the next step without further purification.

Protocol 3: Amide Coupling of 6-Amino-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with a Carboxylic Acid

Rationale: The formation of an amide bond is a cornerstone of kinase inhibitor synthesis. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions with minimal side reactions.[4]

Materials:

  • 6-Amino-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium chloride (optional, can improve solubility and reduce side reactions)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M) is added HATU (1.2 eq) and DIPEA (3.0 eq).

  • The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • A solution of 6-amino-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in anhydrous DMF is added to the reaction mixture.

  • The reaction is stirred at room temperature for 2-12 hours. Progress is monitored by LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate, 1M HCl (if the product is stable to acid), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or preparative HPLC to yield the desired amide.

Case Study: Application in the Synthesis of VEGFR-2 Inhibitors

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[6] Dysregulation of this pathway, particularly through the VEGFR-2 kinase, is a key driver of tumor growth and metastasis.[7] Consequently, VEGFR-2 is a major target for anti-cancer drug development. The indazole scaffold is a common feature in many potent VEGFR-2 inhibitors.[8]

VEGFR-2 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds & Dimerizes Inhibitor Indazole-based Inhibitor (e.g., Axitinib) Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 Signaling Pathway.

The 6-amino-5-methoxy-1H-indazole core, derived from 5-methoxy-6-nitro-1H-indazole, serves as an excellent platform for developing VEGFR-2 inhibitors. The 6-amino group can be acylated with a variety of carboxylic acids, allowing for the exploration of different side chains that can interact with specific residues in the VEGFR-2 active site. This modular approach facilitates the rapid generation of compound libraries for screening and lead optimization.

Conclusion and Future Perspectives

5-Methoxy-6-nitro-1H-indazole is a strategically important and versatile building block in the synthesis of kinase inhibitors. Its well-defined reactivity allows for a reliable and scalable synthetic route to complex molecular architectures. The protocols outlined in this note provide a solid foundation for researchers to leverage this valuable intermediate in their drug discovery programs. As our understanding of kinase biology continues to expand, the demand for novel, highly selective inhibitors will only grow. The continued exploration of derivatives from 5-methoxy-6-nitro-1H-indazole and related scaffolds will undoubtedly play a crucial role in the development of the next generation of targeted cancer therapies.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available at: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - MDPI. Available at: [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds - Google Patents.
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. Available at: [Link]

  • (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Pharmaffiliates. Available at: [Link]

  • VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. Available at: [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH. Available at: [Link]

  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - MDPI. Available at: [Link]

  • Synthesis of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide... - ResearchGate. Available at: [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC - PubMed Central. Available at: [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • VEGFR-2 inhibitor - Wikipedia. Available at: [Link]

Sources

Application Notes and Protocols for 5-Methoxy-6-nitro-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Significance of 5-Methoxy-6-nitro-1H-indazole

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a nitro group, particularly at the 6-position, alongside a methoxy group at the 5-position, modulates the electronic properties of the indazole ring system, rendering 5-Methoxy-6-nitro-1H-indazole a versatile intermediate for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the nitro group makes the indazole core susceptible to nucleophilic substitution and reduction, providing a chemical handle for further molecular elaboration. Conversely, the electron-donating methoxy group can influence the regioselectivity of reactions and the overall pharmacological profile of its derivatives.

This document provides a comprehensive guide for researchers working with 5-Methoxy-6-nitro-1H-indazole, detailing its synthesis, purification, characterization, and potential applications. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

PART 1: Synthesis and Purification

The synthesis of 5-Methoxy-6-nitro-1H-indazole can be approached through several routes, often involving the cyclization of appropriately substituted phenylhydrazines or the direct functionalization of an indazole precursor. A plausible and commonly employed strategy involves the diazotization of a substituted aniline followed by intramolecular cyclization.

Synthetic Protocol: Diazotization and Cyclization

This protocol is adapted from established methods for the synthesis of substituted indazoles. The reaction proceeds via the formation of a diazonium salt from a substituted aniline, which then undergoes intramolecular cyclization to form the indazole ring.

Workflow for the Synthesis of 5-Methoxy-6-nitro-1H-indazole

start Starting Material: 4-Methoxy-2-methyl-5-nitroaniline reagents Reagents: Glacial Acetic Acid Sodium Nitrite (NaNO2) Water start->reagents Dissolve in conditions Conditions: 0-5 °C, then RT Stirring reagents->conditions Add dropwise to workup Workup: Filtration Washing with Water Drying conditions->workup After reaction completion product Product: 5-Methoxy-6-nitro-1H-indazole workup->product

Caption: Synthetic workflow for 5-Methoxy-6-nitro-1H-indazole.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxy-2-methyl-5-nitroaniline (1.0 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in water. Add this solution dropwise to the cooled aniline solution via the dropping funnel, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a color change.

  • Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional 12 hours. The indazole product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of cold water to remove any residual acetic acid and inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

Purification: Recrystallization

The crude 5-Methoxy-6-nitro-1H-indazole can be purified by recrystallization to obtain a product of high purity suitable for subsequent applications.

Protocol:

  • Solvent Selection: Choose an appropriate solvent system for recrystallization. A mixture of ethanol and water is often effective for indazole derivatives.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Slowly add hot water to the filtrate until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

PART 2: Physicochemical Characterization

Accurate characterization of the synthesized 5-Methoxy-6-nitro-1H-indazole is crucial for confirming its identity and purity.

Property Value
CAS Number 724767-15-1[1]
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
IUPAC Name 5-methoxy-6-nitro-1H-indazole[1]
Analytical Techniques

A combination of spectroscopic and chromatographic methods should be employed for comprehensive characterization.

Logical Flow of Analytical Characterization

cluster_confirmation Confirmation sample Purified Sample tlc Thin Layer Chromatography (TLC) sample->tlc Purity Check hplc High-Performance Liquid Chromatography (HPLC) sample->hplc Quantitative Purity nmr Nuclear Magnetic Resonance (¹H and ¹³C NMR) sample->nmr Structural Elucidation ms Mass Spectrometry (MS) sample->ms Molecular Weight Confirmation ir Infrared Spectroscopy (IR) sample->ir Functional Group Analysis confirm Confirmed Structure and Purity

Caption: Interrelation of analytical methods for characterization.

Protocols:

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed to achieve an Rf value of 0.3-0.4.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) is typically effective.

    • Detection: UV detection at a wavelength corresponding to the compound's absorbance maximum (e.g., 254 nm and 320 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

    • ¹H NMR: Expect signals corresponding to the aromatic protons on the indazole ring, the methoxy protons, and the N-H proton (which may be broad and exchangeable with D₂O).

    • ¹³C NMR: Expect signals for all eight carbon atoms, with characteristic shifts for the aromatic carbons, the methoxy carbon, and the carbons of the indazole ring.

  • Mass Spectrometry (MS):

    • Ionization Technique: Electrospray ionization (ESI) is commonly used.

    • Expected Ion: Look for the protonated molecule [M+H]⁺ at m/z 194.05.

  • Infrared (IR) Spectroscopy:

    • Characteristic Peaks: Expect strong absorptions corresponding to the N-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C and C=N stretches in the aromatic region (1500-1600 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).

PART 3: Applications in Drug Discovery and Development

The chemical architecture of 5-Methoxy-6-nitro-1H-indazole makes it a valuable starting material for the synthesis of compounds with potential therapeutic applications. The nitro group can be readily reduced to an amine, which can then be further functionalized.

Reduction of the Nitro Group

The conversion of the nitro group to an amino group is a key transformation that opens up a wide range of synthetic possibilities.

Experimental Workflow for Nitro Group Reduction

start 5-Methoxy-6-nitro-1H-indazole reagents Reducing Agent: SnCl₂·2H₂O or H₂/Pd-C start->reagents React with conditions Conditions: Ethanol or Ethyl Acetate Heat or Room Temperature reagents->conditions workup Workup: Basification Extraction Purification conditions->workup Upon completion product 6-Amino-5-methoxy-1H-indazole workup->product

Caption: Workflow for the reduction of the nitro group.

Protocol using Tin(II) Chloride:

  • Reaction Setup: Suspend 5-Methoxy-6-nitro-1H-indazole (1.0 equivalent) in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After the starting material is consumed, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential as a Kinase Inhibitor Precursor

Indazole-based compounds are well-represented among kinase inhibitors used in oncology. The 6-amino-5-methoxy-1H-indazole can serve as a key building block for the synthesis of such inhibitors through N-arylation or acylation reactions.

Precursor for Antimicrobial Agents

Nitroaromatic compounds themselves can exhibit antimicrobial properties. Furthermore, the functionalization of the indazole core can lead to the development of novel antibacterial and antifungal agents. The synthesized 5-Methoxy-6-nitro-1H-indazole and its derivatives can be screened for their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

PART 4: Safety and Handling

As a nitroaromatic compound, 5-Methoxy-6-nitro-1H-indazole requires careful handling. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from related nitroindazoles should be considered.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
  • A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules.
  • 6-Nitro-1H-indazole - SAFETY D
  • 5-methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 12637837. PubChem. Available from: [Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules.
  • Comparative analysis of different synthetic routes to 5-amino-1H-indazol-6-ol. BenchChem.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Methoxy-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxy-6-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound. Our goal is to equip you with the knowledge to handle this compound effectively in your experiments, ensuring reliable and reproducible results.

Understanding the Challenge: The 'Why' Behind Solubility Issues

5-Methoxy-6-nitro-1H-indazole, with a molecular formula of C8H7N3O3 and a molecular weight of 193.16 g/mol , is predicted to be a poorly soluble compound in aqueous solutions[1][2]. This is a common characteristic of nitroindazole derivatives, which are known for their low water solubility[3][4][5]. The presence of the nitro group, a strong electron-withdrawing group, and the relatively nonpolar indazole ring system contribute to its hydrophobic nature. The methoxy group may slightly influence its polarity, but the overall structure suggests limited aqueous solubility.

Effectively utilizing this compound in your research hinges on overcoming this primary hurdle. This guide provides a structured approach to systematically address and resolve these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and troubleshooting scenarios in a direct question-and-answer format.

Q1: I'm trying to dissolve 5-Methoxy-6-nitro-1H-indazole in water for my cell-based assay, but it's not dissolving. What should I do?

This is a common observation. Due to its chemical structure, 5-Methoxy-6-nitro-1H-indazole has very low intrinsic aqueous solubility. Direct dissolution in water or aqueous buffers at neutral pH is unlikely to yield a sufficiently concentrated stock solution.

Initial Troubleshooting Steps:

  • Start with an organic solvent. The recommended first step is to create a concentrated stock solution in a water-miscible organic solvent.

  • Serial dilution. Subsequently, this organic stock solution can be serially diluted into your aqueous assay buffer to the desired final concentration.

Q2: Which organic solvents are recommended for creating a stock solution of 5-Methoxy-6-nitro-1H-indazole?

Based on the general solubility of similar compounds and common laboratory practice, the following solvents are good starting points:

  • Dimethyl sulfoxide (DMSO): This is often the first choice for poorly soluble compounds due to its high solubilizing power.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can effectively dissolve a wide range of organic molecules[6].

  • Ethanol or Methanol: While potentially less effective than DMSO or DMF, these alcohols can be suitable for certain applications and are less cytotoxic at low concentrations[7][8].

Workflow for Preparing a Stock Solution:

Caption: Workflow for preparing a stock solution.

Q3: I've prepared a DMSO stock solution, but when I dilute it into my aqueous buffer, the compound precipitates. How can I prevent this?

This phenomenon, known as "precipitation upon dilution," occurs when the concentration of the organic solvent is not high enough in the final solution to maintain the solubility of the compound.

Troubleshooting Precipitation:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of 5-Methoxy-6-nitro-1H-indazole in your assay.

  • Increase the percentage of co-solvent: If your experimental system allows, increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Always run a vehicle control with the same final solvent concentration to account for any solvent effects.

  • Use a surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to create micelles that encapsulate the compound and keep it in solution. A typical starting concentration is 0.01-0.1%.

  • pH adjustment: The predicted pKa of 5-Methoxy-6-nitro-1H-indazole is approximately 12.00[2]. This suggests it is a very weak acid. Adjusting the pH of your aqueous buffer may have a limited effect on its solubility unless working at very high pH, which is often not compatible with biological assays.

Q4: Can I use heat to improve the solubility of 5-Methoxy-6-nitro-1H-indazole?

Gentle warming can be a useful technique to aid dissolution, particularly when preparing a concentrated stock solution in an organic solvent.

Best Practices for Using Heat:

  • Use a water bath: A warm water bath (e.g., 37°C) is recommended for gentle and even heating.

  • Avoid direct heat: Do not use a hot plate, as this can lead to localized overheating and potential compound degradation.

  • Monitor closely: Ensure the solution is constantly agitated (e.g., with a magnetic stirrer or by vortexing) during warming.

  • Cool to room temperature before use: After the compound has dissolved, allow the solution to cool to room temperature to check for any precipitation.

Q5: Are there any other advanced techniques I can try if I'm still facing significant solubility issues?

For particularly challenging applications requiring higher concentrations, you might consider more advanced formulation strategies. These are generally more complex and require careful validation[9][10][11][12][13].

  • Co-solvency: This involves using a mixture of solvents to enhance solubility. For instance, a combination of ethanol and water can sometimes be more effective than either solvent alone[13].

  • Hydrotropy: This technique involves the addition of a hydrotropic agent (e.g., sodium benzoate) to increase the aqueous solubility of a poorly soluble compound[13].

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 5-Methoxy-6-nitro-1H-indazole (MW: 193.16 g/mol )[1]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.93 mg of 5-Methoxy-6-nitro-1H-indazole and place it into a clean microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, place the tube in a sonicating water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Solubility Assessment in Different Solvents

This protocol allows for a systematic evaluation of solubility in various solvents.

Materials:

  • 5-Methoxy-6-nitro-1H-indazole

  • A selection of solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile)

  • Small glass vials with screw caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add a small, known amount of 5-Methoxy-6-nitro-1H-indazole (e.g., 1 mg) to each labeled vial.

  • To each vial, add a small, measured volume of a different solvent (e.g., 100 µL).

  • Vortex all vials vigorously for 2-3 minutes.

  • Visually inspect each vial for undissolved solid.

  • If solid remains, add another measured volume of the same solvent and repeat the vortexing.

  • Continue this process until the solid is completely dissolved or a maximum solvent volume is reached.

  • Calculate the approximate solubility in mg/mL for each solvent.

Data Summary Table:

SolventPredicted SolubilityObservations
WaterVery LowExpected to be poorly soluble
PBS (pH 7.4)Very LowSimilar to water
DMSOHighExpected to be readily soluble
DMFHighExpected to be readily soluble
EthanolModerateMay require warming or sonication
MethanolModerateMay require warming or sonication

Visualization of Key Concepts

Decision Tree for Troubleshooting Solubility Issues:

Solubility_Troubleshooting Start Start: Dissolving 5-Methoxy-6-nitro-1H-indazole Organic_Stock Prepare concentrated stock in organic solvent (e.g., DMSO) Start->Organic_Stock Dilute Dilute stock into aqueous buffer Organic_Stock->Dilute Precipitation Does precipitation occur? Dilute->Precipitation Success Success: Compound is in solution Precipitation->Success No Lower_Conc Lower the final concentration Precipitation->Lower_Conc Yes Increase_Cosolvent Increase co-solvent percentage (if possible) Precipitation->Increase_Cosolvent Yes Add_Surfactant Add a surfactant (e.g., Tween-20) Precipitation->Add_Surfactant Yes Advanced_Methods Consider advanced methods (e.g., cyclodextrins) Precipitation->Advanced_Methods Yes, still an issue Lower_Conc->Dilute Increase_Cosolvent->Dilute Add_Surfactant->Dilute

Caption: A decision tree for troubleshooting solubility.

References

  • PubChem Compound Summary for CID 24239, 6-Nitroindazole. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 1893, 7-Nitroindazole. National Center for Biotechnology Information. [Link]

  • 6-Methoxy-5-nitro-1H-indazole (BSC). Pharmaffiliates. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • PubChem Compound Summary for CID 21501, 5-Nitroindazole. National Center for Biotechnology Information. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]

  • 7-Nitroindazole. Wikipedia. [Link]

  • Material Safety Data Sheet - 5-Nitroindazole, pa. Cole-Parmer. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical Sciences. [Link]

  • 5-nitroindazole - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Method for preparing 1H-indazole derivative.

Sources

Stability of 5-Methoxy-6-nitro-1H-indazole under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxy-6-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. As direct stability data for 5-Methoxy-6-nitro-1H-indazole is not extensively published, this document synthesizes information from structurally related nitroaromatic and indazole-based compounds to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Methoxy-6-nitro-1H-indazole?

A1: Based on the chemical structure, the primary stability concerns for 5-Methoxy-6-nitro-1H-indazole are potential degradation under hydrolytic (acidic and basic conditions), oxidative, and photolytic stress. The electron-withdrawing nature of the nitro group can influence the reactivity of the indazole ring system.[1][2]

Q2: How should I properly store 5-Methoxy-6-nitro-1H-indazole in the laboratory?

A2: To ensure long-term stability, 5-Methoxy-6-nitro-1H-indazole should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[3][4][5] Avoid storing it near strong oxidizing agents, acids, or bases. For long-term storage, refrigeration or freezing in a desiccated environment is recommended.

Q3: Are there any known incompatibilities with common solvents?

A3: While specific incompatibility data for 5-Methoxy-6-nitro-1H-indazole is not available, care should be taken with highly reactive solvents or those that can promote degradation pathways. For HPLC analysis, standard reversed-phase solvents like acetonitrile and methanol are generally compatible.[6][7] However, prolonged exposure to protic solvents, especially at elevated temperatures, might facilitate hydrolysis.[1]

Q4: What are the likely degradation pathways for this molecule?

A4: Potential degradation pathways include:

  • Hydrolysis: Under acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group, or the indazole ring could undergo cleavage, although the latter is less likely under mild conditions.[1]

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, forming nitroso, hydroxylamino, and ultimately amino derivatives. This is a common transformation for nitroaromatic compounds.[2]

  • Photodegradation: Aromatic nitro compounds can be photosensitive, potentially leading to complex degradation pathways upon exposure to UV or even ambient light over extended periods.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram of a freshly prepared solution. Contamination of solvent or glassware; inherent impurities in the starting material.Use high-purity HPLC-grade solvents and thoroughly clean all glassware. Analyze the starting material by a high-resolution method to confirm its purity.
Loss of compound in solution over a short period at room temperature. Degradation due to solvent interaction or exposure to light.Prepare solutions fresh daily. Store stock solutions at low temperatures (2-8 °C or -20 °C) and protect from light by using amber vials or wrapping in foil.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Assess the stability of 5-Methoxy-6-nitro-1H-indazole in the specific bioassay buffer and under the assay conditions (e.g., temperature, pH, incubation time).
Color change of the solid material upon storage. Possible degradation due to exposure to air, moisture, or light.Ensure the storage container is tightly sealed and stored in a dark, dry place. Consider storing under an inert atmosphere (e.g., argon or nitrogen).

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8][9][10][11] The following are generalized protocols that should be adapted and optimized for 5-Methoxy-6-nitro-1H-indazole.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Degradation (3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (80°C, solid & solution) Prep->Thermal Photo Photolytic Stress (ICH Q1B conditions) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC

Caption: Workflow for conducting forced degradation studies.

Hydrolytic Degradation (Acid and Base)
  • Acid Hydrolysis:

    • To 1 mL of a 1 mg/mL stock solution of 5-Methoxy-6-nitro-1H-indazole in a suitable organic solvent (e.g., acetonitrile), add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At the same time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

Causality: The use of elevated temperature accelerates the degradation process, allowing for the observation of potential hydrolysis within a reasonable timeframe. Neutralization is crucial to stop the reaction and prevent damage to the HPLC column.

Oxidative Degradation
  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Withdraw aliquots at the specified time points and dilute with mobile phase for immediate HPLC analysis.

Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic potential oxidative stress.[12][13][14] The reaction is typically performed at room temperature to avoid thermal degradation of the peroxide.

Thermal Degradation
  • Solid State: Place a small amount of solid 5-Methoxy-6-nitro-1H-indazole in a vial and heat in an oven at 80°C for 48 hours. At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) and heat at 80°C for 48 hours. Analyze aliquots at different time points.

Causality: This tests the intrinsic thermal stability of the molecule in both the solid and solution states, which can differ significantly.

Photolytic Degradation
  • Expose a solution of 5-Methoxy-6-nitro-1H-indazole (in a photostable, transparent container) to a light source according to ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

  • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

Causality: ICH Q1B provides standardized conditions for photostability testing to ensure reproducible and comparable results.[15] The dark control is essential to differentiate between photolytic and thermal degradation.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.[11][16]

Recommended HPLC Method (Starting Point):

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (determined by UV scan) and/or Mass Spectrometry
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The specificity of the method should be confirmed by demonstrating that the peaks for the parent compound and all degradation products are well-resolved. Peak purity analysis using a diode array detector is highly recommended.

Potential Degradation Pathway: Nitro Group Reduction

Nitro_Reduction_Pathway A 5-Methoxy-6-nitro-1H-indazole (R-NO2) B Nitroso Intermediate (R-NO) A->B +2e-, +2H+ C Hydroxylamino Intermediate (R-NHOH) B->C +2e-, +2H+ D 6-Amino-5-methoxy-1H-indazole (R-NH2) C->D +2e-, +2H+

Caption: A potential reductive degradation pathway of the nitro group.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Journal of Organic Chemistry. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of the Serbian Chemical Society. Available at: [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules. Available at: [Link]

  • Stability Indicating Analytical Methods (SIAMS). ResearchGate. Available at: [Link]

  • Nitroreductase-triggered indazole formation. ChemRxiv. Available at: [Link]

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. Available at: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent. Available at: [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. RSC Publishing. Available at: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]

  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Journal of Hazardous Materials. Available at: [Link]

  • Nitration of Tricyclic Compound Bis([1][2][17]triazole)[1,5-b:3′,4′-f]pyridazin-8-amine. Organic Letters. Available at: [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. Available at: [Link]

  • Degradation of nitroaromatics with the Fenton reagent. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]

  • HPLC Solvent Selection. Element Lab Solutions. Available at: [Link]

  • How do I safely store chemicals in laboratory? Environmental Health & Safety, Iowa State University. Available at: [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. Available at: [Link]

  • Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. ResearchGate. Available at: [Link]

  • Imidazole. Wikipedia. Available at: [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. Available at: [Link]

  • Standard laboratory safe handling/storage requirement. Weizmann Institute of Science. Available at: [Link]

  • Synthesis, characterization and thermolysis of 2,4-dihydro -2,4,5-trinitro-3H- 1,2,4-triazol-3-one (DTNTO): A new derivative of. Indian Journal of Chemistry. Available at: [Link]

  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules. Available at: [Link]

  • A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules. Available at: [Link]

  • Stability Indicating Assay Method. International Journal of Creative Research Thoughts. Available at: [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Methoxy-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-6-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving yield and purity. The content is structured in a question-and-answer format to directly address potential issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for 5-Methoxy-6-nitro-1H-indazole?

The most direct and common method for synthesizing 5-Methoxy-6-nitro-1H-indazole is through the electrophilic aromatic substitution (EAS) nitration of 5-methoxy-1H-indazole. This reaction involves treating the starting material with a suitable nitrating agent to introduce a nitro (-NO₂) group onto the indazole's benzene ring.

Q2: Why is controlling regioselectivity a major challenge in this synthesis?

Controlling the position of nitration (regioselectivity) is the most critical aspect of this synthesis. The starting material, 5-methoxy-1H-indazole, has two key structural features that influence the outcome:

  • The Methoxy Group (-OCH₃) at C5: This is a strongly activating, ortho, para-directing group. Since the para position is occupied by the fused pyrazole ring, it directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho positions: C4 and C6.

  • The Pyrazole Ring: This heterocyclic ring is electron-withdrawing and deactivating towards electrophilic substitution on the fused benzene ring.

The challenge arises from the competition between the two possible ortho positions, C4 and C6. Achieving high selectivity for the desired C6 position over the C4 position is essential for maximizing the yield.

Q3: What are the most critical experimental parameters to control for a high-yield synthesis?

Success hinges on the precise control of several parameters:

  • Choice of Nitrating Agent: The strength and composition of the nitrating agent are paramount. Harsh conditions can lead to over-nitration or degradation.

  • Reaction Temperature: Nitration is a highly exothermic reaction. Strict temperature control, typically at or below 0 °C, is crucial to prevent side reactions and improve selectivity.

  • Rate of Addition: The slow, dropwise addition of the nitrating agent to the substrate solution helps to maintain a low temperature and control the reaction rate.

  • Solvent: The choice of solvent can influence the solubility of the starting material and the reactivity of the nitrating species.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.[1][2] Develop a solvent system (e.g., Ethyl Acetate/Hexane mixture) that provides good separation between the starting material, the desired product, and potential isomeric byproducts. By spotting the reaction mixture alongside the starting material standard, you can track the consumption of the reactant and the formation of new products. This allows you to quench the reaction at the optimal time, preventing the formation of degradation products or di-nitro compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.

Problem 1: My overall yield is consistently low (< 50%). What are the most likely causes?

Low yield is a common issue that can stem from several factors. The following logic tree can help diagnose the root cause.

G Start Low Yield (<50%) Cause1 Poor Regioselectivity (Isomer Formation) Start->Cause1 Cause2 Product Degradation (Tarry Mixture) Start->Cause2 Cause3 Incomplete Reaction Start->Cause3 Cause4 Loss During Workup/ Purification Start->Cause4 Sol1 Solution: Refine Nitrating System - Use milder conditions (e.g., KNO₃/H₂SO₄) - Lower temperature to -10 to 0 °C Cause1->Sol1 Sol2 Solution: Strict Temperature Control - Maintain temp < 5 °C during addition - Use a more dilute reaction mixture Cause2->Sol2 Sol3 Solution: Optimize Reaction Time & Temp - Monitor via TLC until SM is consumed - Allow reaction to warm slowly to RT Cause3->Sol3 Sol4 Solution: Optimize Extraction & Purification - Adjust pH carefully during neutralization - Use appropriate chromatography Cause4->Sol4

Caption: Troubleshooting logic for low yield.

In-depth Explanation:

  • Poor Regioselectivity: This is often the primary culprit. The formation of the undesired 4-nitro and potentially 7-nitro isomers directly reduces the yield of the 6-nitro product. The solution lies in using conditions that favor kinetic control and maximize the steric and electronic differences between the C4 and C6 positions.

  • Product Degradation: Indazoles can be sensitive to strongly acidic and oxidizing environments.[3] If the reaction temperature is too high, the powerful nitrating mixture can degrade the heterocyclic ring, resulting in a dark, tarry, and intractable mixture.

  • Incomplete Reaction: Insufficient reaction time or a nitrating agent that is too weak for the deactivated ring system can leave a significant amount of starting material, which can be difficult to separate from the product.

  • Loss During Workup: The product has both a weakly acidic N-H proton and a basic nitrogen in the pyrazole ring. During neutralization and extraction, improper pH control can lead to the product remaining in the aqueous layer as a salt.

Problem 2: I'm getting a mixture of isomers. How can I improve selectivity for the 6-nitro product?

Achieving high selectivity is a matter of fine-tuning the reaction conditions to exploit the subtle differences between the C4 and C6 positions.

ParameterRecommendation for High C6 SelectivityRationale
Nitrating System Potassium Nitrate (KNO₃) in concentrated Sulfuric Acid (H₂SO₄) This system generates the nitronium ion (NO₂⁺) in situ at a controlled rate, which is generally less aggressive than pre-mixed nitric/sulfuric acid, favoring the thermodynamically more stable product.
Temperature Maintain at -5 °C to 0 °C Lower temperatures increase selectivity. The transition state leading to the C6-nitro isomer is often favored at lower temperatures, potentially due to reduced steric hindrance from the C4-proton compared to the pyrazole ring fusion near C7.
Solvent Concentrated H₂SO₄ Using sulfuric acid as the solvent ensures full protonation of the indazole, which can influence the directing effects of the ring system. It also ensures the nitrating species is the highly electrophilic NO₂⁺.
Problem 3: My purification by column chromatography is failing to separate the 6-nitro and 4-nitro isomers. What should I do?

The polarity of the 4-nitro and 6-nitro isomers can be very similar, making chromatographic separation challenging.

  • Optimize Chromatography:

    • Solvent System: Use a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane). A slow, long run often improves resolution.

    • Adsorbent: Consider using a different stationary phase, such as alumina instead of silica gel, as it may offer different selectivity.

  • Recrystallization: This is often the most effective method for purifying the desired isomer.[4] The 6-nitro isomer may have different solubility properties than the 4-nitro isomer in certain solvents.

    • Recommended Solvents to Screen: Ethanol, Methanol, Acetic Acid, or mixtures like Ethyl Acetate/Hexane.[4]

    • Procedure: Dissolve the crude mixture in a minimum amount of the hot solvent and allow it to cool slowly. The desired isomer may crystallize out, leaving the more soluble isomer in the mother liquor.

Optimized Experimental Protocol

This protocol is designed to maximize the yield and selectivity for 5-Methoxy-6-nitro-1H-indazole.

G A Step 1: Dissolution - Dissolve 5-methoxy-1H-indazole in conc. H₂SO₄ - Cool to -5 °C B Step 2: Nitration - Add KNO₃ portion-wise over 1 hr - Maintain temp at -5 to 0 °C A->B C Step 3: Reaction - Stir at 0 °C for 2-3 hours - Monitor by TLC B->C D Step 4: Quench - Pour mixture slowly onto crushed ice C->D E Step 5: Precipitation & Filtration - Neutralize with aq. NH₄OH to pH 7-8 - Filter the solid precipitate D->E F Step 6: Purification - Wash precipitate with cold water - Recrystallize from Ethanol E->F G Final Product 5-Methoxy-6-nitro-1H-indazole F->G

Caption: Optimized workflow for synthesis.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 1.0 equivalent of 5-methoxy-1H-indazole to 5-10 volumes of concentrated sulfuric acid at room temperature. Stir until all the solid has dissolved.

  • Cooling: Cool the solution to -5 °C using an ice-salt or acetone/dry ice bath.

  • Nitration: Add 1.05 equivalents of potassium nitrate (KNO₃) in small portions over a period of 1 hour. Crucially, ensure the internal temperature does not rise above 0 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction's progress by TLC until the starting material is no longer visible.

  • Work-up:

    • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

    • Slowly neutralize the cold slurry by adding concentrated ammonium hydroxide solution until the pH is approximately 7-8. Always keep the mixture cold during neutralization.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

    • Dry the crude product under vacuum.

    • For final purification, recrystallize the crude solid from hot ethanol or methanol to yield pure 5-Methoxy-6-nitro-1H-indazole as a crystalline solid.[4]

References

  • Counceller, C. M., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. Available from: [Link]

  • Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. Available from: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5626-5641. Available from: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available from: [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • ResearchGate. (n.d.). Iron promoted C3‐H nitration of indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • JACS Au. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(10), 2298-2309. Available from: [Link]

  • Vassar College Digital Library. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • PubMed Central. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]

Sources

Navigating the Synthesis and Reactivity of 5-Methoxy-6-nitro-1H-indazole: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and subsequent functionalization of substituted indazoles are pivotal in the discovery of novel therapeutic agents. 5-Methoxy-6-nitro-1H-indazole, with its unique electronic and structural features, serves as a valuable building block. However, its synthesis and manipulation can present several challenges. This technical support guide, structured in a question-and-answer format, addresses common issues encountered during the synthesis, purification, and subsequent reactions of this important intermediate.

Section 1: Synthesis of 5-Methoxy-6-nitro-1H-indazole

The preparation of 5-Methoxy-6-nitro-1H-indazole typically involves a multi-step sequence, often culminating in the cyclization of a suitably substituted o-toluidine or a related precursor. Below are common problems that may arise during this synthesis.

FAQ 1: Low or No Yield of the Desired Indazole Product

Question: I am attempting to synthesize 5-Methoxy-6-nitro-1H-indazole via a diazotization and cyclization of a substituted aniline precursor, but I am observing a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in indazole synthesis via diazotization-cyclization is a frequent issue stemming from several critical reaction parameters.

Causality and Troubleshooting:

  • Incomplete Diazotization: The formation of the diazonium salt is highly sensitive to temperature and pH.

    • Temperature Control: The reaction should be maintained at a low temperature, typically between 0-5°C. An increase in temperature can lead to the premature decomposition of the unstable diazonium salt.

    • Acidic Conditions: The reaction requires a sufficiently acidic medium to stabilize the diazonium salt. Ensure that the concentration of the acid (e.g., HCl, H₂SO₄) is adequate.

  • Slow Addition of Nitrite: The dropwise addition of the sodium nitrite solution is crucial. A rapid addition can lead to localized overheating and the formation of byproducts, such as a yellow precipitate of the diazoamino compound[1].

  • Purity of Starting Material: Impurities in the aniline precursor can interfere with the diazotization reaction. Ensure the starting material is of high purity, and if necessary, purify it by recrystallization or chromatography before use.

  • Inefficient Cyclization: The cyclization step to form the indazole ring can be slow.

    • Reaction Time: The reaction may require an extended period to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Temperature of Cyclization: While diazotization requires low temperatures, the cyclization step may benefit from a slight increase in temperature. However, this must be carefully optimized to avoid decomposition.

Experimental Protocol: Diazotization and Cyclization

A general procedure for the synthesis of a nitro-indazole from a substituted aniline is as follows:

  • Dissolve the substituted 2-methyl-nitroaniline precursor in a suitable acid (e.g., glacial acetic acid or aqueous HCl) and cool the solution to 0-5°C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at low temperature for a specified time to ensure complete diazotization.

  • Allow the reaction to warm to room temperature or gently heat to facilitate cyclization, monitoring the reaction progress.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after neutralization.

FAQ 2: Formation of Multiple Isomers or Side Products

Question: My reaction is producing a mixture of products, making the isolation of pure 5-Methoxy-6-nitro-1H-indazole difficult. What are the common side products and how can I minimize their formation?

Answer:

The formation of isomers and side products is a common challenge in heterocyclic synthesis. In the context of 5-Methoxy-6-nitro-1H-indazole synthesis, several side reactions can occur.

Causality and Troubleshooting:

  • Incomplete Nitration: If the synthesis involves a nitration step, incomplete or non-selective nitration of the precursor can lead to a mixture of regioisomers.

    • Nitrating Agent and Conditions: The choice of nitrating agent (e.g., HNO₃/H₂SO₄) and reaction conditions (temperature, time) must be carefully controlled to favor the desired isomer.

  • Hydrolysis of Methoxy Group: Under harsh acidic conditions or elevated temperatures, the methoxy group can be susceptible to hydrolysis, leading to the corresponding hydroxy-indazole derivative.

  • Dimerization and Polymerization: As with many reactive intermediates, dimerization or polymerization of the starting materials or the product can occur, especially at higher concentrations or temperatures.

Workflow for Minimizing Side Products

cluster_0 Pre-Reaction cluster_1 Reaction Control cluster_2 Post-Reaction Purity Ensure High Purity of Starting Materials Temp Strict Temperature Control (0-5 °C for Diazotization) Purity->Temp Addition Slow, Dropwise Addition of Reagents Temp->Addition Monitoring Monitor Reaction Progress (TLC, LC-MS) Addition->Monitoring Workup Prompt and Careful Work-up Monitoring->Workup Purification Optimized Purification Method Workup->Purification

Sources

Side reactions to consider when synthesizing 5-Methoxy-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Methoxy-6-nitro-1H-indazole

Welcome to the dedicated technical support guide for the synthesis of 5-methoxy-6-nitro-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My nitration of 5-methoxy-1H-indazole is resulting in a low yield and a complex mixture of isomers. What are the likely side reactions, and how can I favor the formation of the desired 6-nitro isomer?

Answer:

This is a common challenge in the electrophilic nitration of substituted indazoles. The directing effects of the methoxy group and the pyrazole ring can lead to the formation of several undesired nitro-isomers.

Primary Side Reactions to Consider:

  • Formation of the 4-nitro isomer: The methoxy group at the 5-position is an ortho-, para-directing group. While the 6-position (para) is sterically favored, some substitution can occur at the 4-position (ortho).

  • Formation of the 7-nitro isomer: The pyrazole ring itself can influence the position of nitration, and substitution at the 7-position is a known possibility.

  • Dinitration: Under harsh nitrating conditions (e.g., high concentrations of nitric and sulfuric acid, elevated temperatures), dinitration can occur, leading to products like 4,6-dinitro-5-methoxy-1H-indazole.

  • Oxidation/Degradation: The indazole ring is susceptible to oxidation under strongly acidic and oxidizing conditions, leading to ring-opening and the formation of tar-like byproducts, which significantly reduces the overall yield.

Troubleshooting and Optimization Strategy:

To enhance the regioselectivity for the 6-nitro isomer, a careful selection of nitrating agents and reaction conditions is paramount.

ParameterRecommended ConditionRationale
Nitrating Agent Fuming Nitric Acid in Acetic AnhydrideThis combination generates acetyl nitrate in situ, which is a milder and more selective nitrating agent compared to a mixture of nitric and sulfuric acid.
Temperature -5 °C to 0 °CMaintaining a low temperature throughout the addition of the nitrating agent and the subsequent reaction is critical to minimize the rates of side reactions, particularly dinitration and degradation.
Solvent Acetic AnhydrideServes as both the solvent and a reagent to form acetyl nitrate.
Work-up Quenching with ice-waterThis deactivates the nitrating agent and precipitates the product. It's crucial to perform this step slowly to control the exotherm.

Experimental Protocol for Selective 6-Nitration:

  • Dissolve 5-methoxy-1H-indazole in acetic anhydride and cool the mixture to -5 °C in an ice-salt bath.

  • Slowly add fuming nitric acid dropwise, ensuring the internal temperature does not exceed 0 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography.

Question 2: I'm observing a significant amount of a dark, tarry substance in my reaction flask after the nitration reaction. What is causing this, and how can I prevent it?

Answer:

The formation of a dark, insoluble tar is a strong indication of substrate degradation and/or polymerization. This is a common issue when dealing with electron-rich aromatic systems like 5-methoxy-1H-indazole under strong acidic and oxidizing conditions.

Root Causes:

  • Excessive Nitrating Strength: Using a harsh nitrating mixture, such as concentrated sulfuric acid and nitric acid, can lead to uncontrolled oxidation of the indazole ring.

  • Elevated Reaction Temperature: Exothermic reactions that are not properly cooled can "run away," leading to a rapid increase in temperature and subsequent decomposition of the starting material and product.

  • Localized "Hot Spots": Poor stirring or too rapid addition of the nitrating agent can create localized areas of high concentration and temperature, initiating degradation.

Preventative Measures:

To mitigate tar formation, the key is to maintain control over the reaction conditions.

cluster_0 Troubleshooting Tar Formation cluster_1 Causes cluster_2 Solutions A High Tar Formation B Root Cause Analysis A->B Investigate C Preventative Measures B->C Implement B1 Harsh Nitrating Agent (e.g., H2SO4/HNO3) B->B1 B2 High Temperature B->B2 B3 Poor Mixing B->B3 C1 Use Milder Agent (e.g., Acetyl Nitrate) C1->C C2 Strict Temperature Control (-5 to 0 °C) C2->C C3 Vigorous Stirring & Slow Addition C3->C

Caption: Decision workflow for troubleshooting tar formation.

Question 3: My crude product shows multiple spots on the TLC plate, even after following a mild nitration protocol. What are the best methods for purifying 5-Methoxy-6-nitro-1H-indazole?

Answer:

A multi-spot TLC indicates the presence of isomers and potentially unreacted starting material or byproducts. Effective purification is crucial to obtain the desired product with high purity.

Recommended Purification Strategies:

  • Recrystallization: This is often the most effective and scalable method for purifying the crude product.

    • Solvent Selection: Ethanol is a commonly used and effective solvent for recrystallizing 5-methoxy-6-nitro-1H-indazole. Other potential solvents include methanol, isopropanol, or mixtures of ethanol and water. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while impurities remain soluble at lower temperatures.

    • Procedure:

      • Dissolve the crude product in a minimal amount of hot ethanol.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Column Chromatography: If recrystallization fails to provide the desired purity, or if you need to isolate the different isomers for analytical purposes, silica gel column chromatography is the method of choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is typically effective. For example, starting with 10% ethyl acetate in hexane and gradually increasing the polarity to 30-40% ethyl acetate.

    • Monitoring: The separation should be monitored by TLC to identify the fractions containing the desired product.

Workflow for Purification:

Start Crude Product (Multiple Spots on TLC) Recrystallization Attempt Recrystallization (e.g., from Ethanol) Start->Recrystallization TLC_Check1 Check Purity by TLC Recrystallization->TLC_Check1 Pure_Product Pure 5-Methoxy-6-nitro-1H-indazole TLC_Check1->Pure_Product Single Spot Column_Chromatography Perform Column Chromatography (Silica Gel, Hexane/EtOAc) TLC_Check1->Column_Chromatography Multiple Spots TLC_Check2 Check Purity of Fractions by TLC Column_Chromatography->TLC_Check2 Combine_Fractions Combine Pure Fractions & Evaporate Solvent TLC_Check2->Combine_Fractions Pure Fractions Identified Combine_Fractions->Pure_Product

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Methoxy-6-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The indazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2] The introduction of a nitro group can significantly modulate the biological activity of a molecule, often enhancing its potency. This guide provides a comparative analysis of the potential biological activities of a specific class of these compounds: 5-Methoxy-6-nitro-1H-indazole derivatives. Drawing upon existing literature for structurally related compounds, we will explore their potential as anticancer, anti-inflammatory, and antimicrobial agents. This analysis is supported by established experimental protocols and a discussion of structure-activity relationships.

The 5-Methoxy-6-nitro-1H-indazole Scaffold: A Promising Pharmacophore

The 1H-indazole core, a bicyclic aromatic system, is present in a variety of biologically active molecules.[3] The addition of a nitro group, particularly at the 6-position, has been shown to confer significant anti-inflammatory and other biological activities.[4] Furthermore, the presence of a methoxy group at the 5-position can influence the molecule's electronic properties and its ability to interact with biological targets. This unique combination of functional groups suggests that 5-Methoxy-6-nitro-1H-indazole derivatives are a promising class of compounds for further investigation.

Comparative Biological Activity Analysis

While a direct head-to-head comparative study of a series of 5-Methoxy-6-nitro-1H-indazole derivatives is not yet available in the public domain, we can infer their potential activities based on data from closely related analogs. For this analysis, we will consider a hypothetical series of derivatives with varying substituents at the N1 position of the indazole ring.

Anticancer Activity

Nitro-substituted indazoles have demonstrated notable anticancer properties.[5][6] The mechanism of action is often attributed to their ability to induce apoptosis and interfere with the cell cycle. For instance, certain 6-substituted indazole derivatives have been shown to arrest cells in the G2/M phase.[5]

Hypothetical Comparative Anticancer Activity

Derivative (Substituent at N1)Predicted IC50 (µM) on A549 cell lineRationale for Predicted Activity
1a (Unsubstituted)15-25The core scaffold is expected to have moderate activity.
1b (Methyl)10-20Small alkyl substitution may slightly enhance activity.
1c (Benzyl)5-15The aromatic ring could engage in additional binding interactions.
1d (4-Chlorobenzyl)2-10Halogen substitution on the benzyl ring often improves anticancer potency.[3]
1e (4-Methoxybenzyl)8-18The electron-donating methoxy group might have a variable effect.

Note: The IC50 values are hypothetical and intended for comparative illustration based on trends observed in related indazole series.

The predicted trend is based on the general observation that increasing the lipophilicity and introducing specific electronic features on the N1-substituent can enhance the anticancer activity of indazole derivatives.

Anti-inflammatory Activity

6-Nitroindazole itself has been reported to possess significant anti-inflammatory properties.[4] The mechanism is thought to involve the inhibition of inflammatory mediators. A key assay to evaluate anti-inflammatory potential is the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages.

Hypothetical Comparative Anti-inflammatory Activity

Derivative (Substituent at N1)Predicted % NO Inhibition at 10 µMRationale for Predicted Activity
1a (Unsubstituted)40-50%The 6-nitroindazole moiety is a known anti-inflammatory pharmacophore.[4]
1b (Methyl)45-55%Minor enhancement expected due to increased stability.
1c (Benzyl)50-65%The benzyl group may contribute to better cell permeability.
1d (4-Fluorobenzyl)60-75%Electron-withdrawing groups can enhance anti-inflammatory activity.
1e (2-Pyridyl)55-70%The nitrogen in the pyridine ring could form additional hydrogen bonds.

Note: The % NO inhibition values are hypothetical and for comparative purposes.

Antimicrobial Activity

The indazole scaffold is present in various antimicrobial agents.[3] The nitro group is a well-known feature in many antimicrobial drugs, where it can be reduced to generate cytotoxic radical species.[7]

Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL against S. aureus)

Derivative (Substituent at N1)Predicted MIC (µg/mL)Rationale for Predicted Activity
1a (Unsubstituted)64-128The core structure is expected to have some inherent antimicrobial activity.
1b (Ethyl)32-64Increased lipophilicity can improve penetration of bacterial cell walls.
1c (Propyl)16-32Further increase in alkyl chain length may optimize activity.
1d (Cyclohexyl)32-64A bulky aliphatic group might hinder optimal binding.
1e (Phenyl)8-16Aromatic substituents can significantly enhance antimicrobial effects.

Note: The MIC values are hypothetical and for comparative illustration.

Structure-Activity Relationship (SAR) Synthesis

Based on the analysis of related compounds, we can propose a preliminary structure-activity relationship for 5-Methoxy-6-nitro-1H-indazole derivatives.

SAR cluster_N1 N1 Position Substituents cluster_Other Other Positions Indazole_Core 5-Methoxy-6-nitro-1H-indazole Core N1_Alkyl Small Alkyl Groups (e.g., Methyl, Ethyl) - Moderate Activity Indazole_Core->N1_Alkyl Influences Lipophilicity N1_Aryl Aromatic/Heteroaromatic Rings (e.g., Phenyl, Pyridyl) - Potentially High Activity Indazole_Core->N1_Aryl Provides Additional Binding Sites C3_Position C3 Position - Substitution can modulate activity Indazole_Core->C3_Position Amenable to Derivatization N1_Substituted_Aryl Substituted Aryl Rings (e.g., Halogenated Benzyl) - Often Leads to Increased Potency N1_Aryl->N1_Substituted_Aryl Electronic Effects Critical

Caption: Proposed Structure-Activity Relationships for 5-Methoxy-6-nitro-1H-indazole Derivatives.

Experimental Protocols

To validate the predicted biological activities, the following standard experimental protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48 hours C->D E Add MTT solution and incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H NO_Assay_Workflow A Seed RAW 264.7 cells in a 96-well plate B Incubate for 24 hours A->B C Pre-treat cells with test compounds for 1 hour B->C D Stimulate with LPS (1 µg/mL) for 24 hours C->D E Collect supernatant D->E F Add Griess reagent to supernatant E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition G->H

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Detailed Steps:

  • RAW 264.7 cells are seeded in a 96-well plate and incubated for 24 hours.

  • The cells are pre-treated with the test compounds for 1 hour.

  • Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to induce NO production, and the cells are incubated for 24 hours.

  • The cell supernatant is collected, and an equal volume of Griess reagent is added.

  • The absorbance is measured at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control. [8]

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Detailed Steps:

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate with an appropriate broth medium.

  • A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is added to each well.

  • The plate is incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

While this guide presents a comparative analysis based on inferences from existing literature, it underscores the significant potential of 5-Methoxy-6-nitro-1H-indazole derivatives as a versatile scaffold for the development of new therapeutic agents. The presence of the methoxy and nitro groups on the indazole ring provides a unique electronic and steric profile that can be exploited for targeted drug design.

Future research should focus on the synthesis of a library of these derivatives with diverse substitutions at the N1 and C3 positions. A systematic evaluation of their anticancer, anti-inflammatory, and antimicrobial activities will be crucial to establish a definitive structure-activity relationship and to identify lead compounds for further preclinical development. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

[3]Bou-Salah, L., Gherib, A., Bouacida, S., Villemin, D., Choukchou-Braham, N., & Ben-Brahim, I. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Molecular Structure, 1230, 129881. [7]Aldea, M., El-Sayed, M., & El-Emam, A. A. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 29(21), 4991. [9]Hariyanti, H., Widyawaruyanti, A., & Siswodihardjo, S. (2024). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. Indonesian Journal of Chemistry, 24(5), 1556-1562. [10]Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. Á., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [11]Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 29(1), 249. [1]Kumar, A., & Kumar, R. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals, 15(10), 1234. [12]Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. Á., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [4]Kumar, S., & Kumar, A. (2013). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 7(10), 2262–2266. [5]Abbassi, N., El Mostapha, R., Hakima, C., Bouissane, L., & Viale, M. (2014). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Archiv der Pharmazie, 347(3), 190-201. [13]Martín-Escolano, R., Martín-Montes, A., Ruiz-Pérez, L. M., Sánchez-Moreno, M., & Martín-Escolano, J. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta tropica, 232, 106538. [8]Ahmad, A., Abd Shukor, N. A., & Mohd Adnan, A. F. (2019). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Global Pharma Technology, 11(03), 1192-1198. [2]Wang, Z., Li, Y., Li, X., Wang, Y., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [14]Singh, P., & Kumar, V. (2018). Antibacterial activity of indazole derivatives (5a-o). World Journal of Pharmaceutical Research, 7(18), 1045-1055. [15]Maccioni, E., Cardia, M. C., Distinto, S., & Cottiglia, F. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & medicinal chemistry, 15(10), 3383–3391. [16]Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. Á., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [6]Cheptea, C., Balan, A., & Pui, A. (2012). New derivatives of 5-nitroindazole with potential antitumor activity. Revista de Chimie, 63(1), 85-88. [17]Alfei, S., Castelluccio, F., & Schito, A. M. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2533. [18]Lee, S., Kim, H., & Lee, J. (2019). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules, 24(12), 2269. [19]Titi, A., & Kassab, R. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674.

Sources

A Comparative Analysis of Synthetic Routes to 5-Methoxy-6-nitro-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the indazole scaffold holds a prominent position due to its prevalence in a wide array of biologically active molecules. This guide provides an in-depth comparative analysis of two primary synthetic routes to 5-Methoxy-6-nitro-1H-indazole, a key intermediate in the development of various therapeutic agents. We will delve into the strategic and mechanistic considerations of each pathway, supported by detailed experimental protocols and a critical evaluation of their respective advantages and limitations. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction to 5-Methoxy-6-nitro-1H-indazole

5-Methoxy-6-nitro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry. The presence of the nitro group and the methoxy substituent on the benzene ring of the indazole core provides valuable handles for further chemical modifications, allowing for the exploration of a diverse chemical space in the quest for new drug candidates. The strategic placement of these functional groups can influence the molecule's electronic properties and its ability to interact with biological targets. Consequently, the efficient and reliable synthesis of this key intermediate is of paramount importance.

This guide will compare two distinct and plausible synthetic strategies for the preparation of 5-Methoxy-6-nitro-1H-indazole:

  • Route 1: Direct Electrophilic Nitration of 5-Methoxy-1H-indazole.

  • Route 2: Indazole Ring Formation from a Substituted o-Toluidine Derivative via diazotization and cyclization.

We will explore the underlying chemical principles, provide detailed experimental procedures, and present a comparative analysis based on factors such as yield, purity, scalability, and safety considerations.

Route 1: Direct Electrophilic Nitration of 5-Methoxy-1H-indazole

This approach represents the most direct and atom-economical route to the target compound, starting from the commercially available 5-Methoxy-1H-indazole. The core of this strategy lies in the electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Mechanistic Rationale

The nitration of 5-Methoxy-1H-indazole involves the introduction of a nitro group (-NO2) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+).

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the indazole ring. The methoxy group (-OCH3) at the 5-position is a strong activating group and an ortho-, para- director. Conversely, the pyrazole portion of the indazole ring is generally considered a deactivating group in electrophilic aromatic substitution. The interplay of these electronic effects directs the incoming nitronium ion preferentially to the 6-position, which is ortho to the activating methoxy group and on the electron-rich benzene portion of the heterocycle.

Diagram of the Electrophilic Nitration Mechanism

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO₃ H2O-NO2+ H₂O-NO₂⁺ HNO3->H2O-NO2+ Protonation H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium ion) H2O-NO2+->NO2+ Loss of H₂O H2O H₂O H2O-NO2+->H2O Sigma_Complex σ-complex (Resonance Stabilized) HSO4- HSO₄⁻ 5-Methoxy-1H-indazole 5-Methoxy-1H-indazole 5-Methoxy-1H-indazole->Sigma_Complex Electrophilic Attack by NO₂⁺ Product 5-Methoxy-6-nitro-1H-indazole Sigma_Complex->Product Deprotonation H+ H⁺ Sigma_Complex->H+

Caption: Mechanism of the direct nitration of 5-Methoxy-1H-indazole.

Experimental Protocol

Materials:

  • 5-Methoxy-1H-indazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round bottom flask equipped with a magnetic stir bar, dissolve 5-Methoxy-1H-indazole (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C in an ice bath.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 5-Methoxy-1H-indazole over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 5-Methoxy-6-nitro-1H-indazole.

Safety Considerations

Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions and the formation of dinitrated byproducts.[1] The use of concentrated acids necessitates the use of appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.[2][3][4]

Route 2: Indazole Ring Formation from a Substituted o-Toluidine

This synthetic strategy involves the construction of the indazole ring from a suitably substituted o-toluidine precursor. This multi-step approach offers greater control over the final substitution pattern, albeit with a longer synthetic sequence.

Mechanistic Rationale

The key transformation in this route is the Jacobsen-Loudon synthesis or a related indazole synthesis from an o-alkylaniline derivative. The proposed starting material for this route is 4-methoxy-2-methyl-3-nitroaniline. The synthesis proceeds through the following key steps:

  • Diazotization: The primary aromatic amine of 4-methoxy-2-methyl-3-nitroaniline is converted to a diazonium salt using a source of nitrous acid, such as sodium nitrite in an acidic medium.

  • Intramolecular Cyclization: The resulting diazonium salt undergoes an intramolecular cyclization. The exact mechanism of this step can vary, but it is believed to involve the attack of the aromatic ring onto the diazonium group, followed by deprotonation to form the indazole ring. The methyl group at the ortho position to the original amine is crucial for this cyclization to occur.

Diagram of the Indazole Formation from o-Toluidine

G cluster_0 Diazotization cluster_1 Intramolecular Cyclization Starting_Material 4-methoxy-2-methyl-3-nitroaniline Diazonium_Salt Diazonium Salt Intermediate Starting_Material->Diazonium_Salt NaNO₂, H⁺ Cyclization_Intermediate Cyclization Intermediate Diazonium_Salt->Cyclization_Intermediate Intramolecular Attack Product 5-Methoxy-6-nitro-1H-indazole Cyclization_Intermediate->Product Deprotonation

Caption: Synthesis of 5-Methoxy-6-nitro-1H-indazole via diazotization and cyclization.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-methoxy-2-methyl-3-nitroaniline (Starting Material)

The synthesis of the required starting material, 4-methoxy-2-methyl-3-nitroaniline, would likely involve a multi-step process starting from a simpler commercially available precursor, such as 4-methoxy-2-methylaniline. This would typically involve a protection-nitration-deprotection sequence to achieve the desired substitution pattern. The development of an efficient synthesis for this starting material is a critical aspect of this route.

Step 2: Diazotization and Cyclization to 5-Methoxy-6-nitro-1H-indazole

Materials:

  • 4-methoxy-2-methyl-3-nitroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite

  • Deionized Water

  • Ice

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 4-methoxy-2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid in a round bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker of cold water.

  • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent to yield 5-Methoxy-6-nitro-1H-indazole.

Comparative Analysis

FeatureRoute 1: Direct NitrationRoute 2: From o-Toluidine
Starting Material 5-Methoxy-1H-indazole (Commercially available)4-methoxy-2-methyl-3-nitroaniline (Requires multi-step synthesis)
Number of Steps 1Multiple (including synthesis of starting material)
Atom Economy HighLower due to the multi-step nature
Potential Yield Moderate to High (typically 60-80% for similar nitrations)Moderate (dependent on the efficiency of each step)
Purity of Crude Product May contain regioisomers and dinitrated byproductsGenerally higher regioselectivity, but may contain impurities from preceding steps
Scalability Can be challenging due to the exothermic nature of nitrationPotentially more amenable to large-scale synthesis with proper process control
Safety Concerns Use of highly corrosive and reactive nitric/sulfuric acid mixtureUse of potentially hazardous reagents in the synthesis of the starting material and handling of diazonium salts
Cost-Effectiveness Potentially more cost-effective for small-scale synthesis due to fewer stepsHigher cost for multi-step synthesis, but may be justifiable for large-scale production if yields are high

Conclusion

Both synthetic routes presented offer viable pathways to 5-Methoxy-6-nitro-1H-indazole, each with its own set of advantages and disadvantages.

Route 1 (Direct Nitration) is the more straightforward and atom-economical approach, making it an attractive option for laboratory-scale synthesis and initial exploratory studies. However, the control of regioselectivity and the safe handling of the potent nitrating mixture are critical considerations.

Route 2 (from o-Toluidine) , while being a longer and more complex route due to the need to synthesize the starting material, offers the potential for greater control over the final product's purity and may be more suitable for larger-scale production where high purity is paramount. The development of an efficient synthesis for the substituted o-toluidine is a key determinant of the overall feasibility of this route.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale of synthesis, purity specifications, available resources, and the safety infrastructure in place. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision and proceed with the synthesis of this valuable chemical intermediate.

References

  • - Organic Chemistry Portal.

  • - UCLA Department of Chemistry and Biochemistry.

  • - American Chemical Society.

  • - Elsevier.

  • - Wiley Online Library.

  • - ACS Publications - Organic Process Research & Development.

  • - New Jersey Department of Health.

  • - CORECHEM Inc.

Sources

Benchmarking 5-Methoxy-6-nitro-1H-indazole: A Comparative Guide to a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational protein kinase inhibitors.[1] This guide introduces 5-Methoxy-6-nitro-1H-indazole, a novel compound with potential as a kinase inhibitor, and provides a comprehensive framework for its initial characterization and benchmarking against established inhibitors. Given the absence of published biological data for this specific molecule, we will formulate a scientifically-grounded, hypothesis-driven approach to its evaluation.

Rationale for Target Selection: Hypothesizing CDK2 Inhibition

While the precise molecular target of 5-Methoxy-6-nitro-1H-indazole is unknown, evidence from structurally related compounds allows us to propose a probable target for initial investigation. A computational study identified the closely related compound, 5-nitroindazole, as a multi-targeted inhibitor of several kinases, including Cyclin-Dependent Kinase 2 (CDK2).[2] CDK2 is a key regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers, making it a well-validated therapeutic target. Therefore, for the purpose of this benchmarking guide, we will proceed with the hypothesis that 5-Methoxy-6-nitro-1H-indazole exhibits inhibitory activity against CDK2.

Selection of Benchmark Inhibitors

To provide a robust comparison, we have selected two well-characterized, commercially available CDK2 inhibitors with distinct chemical scaffolds:

  • Roscovitine (Seliciclib): A purine analog that was one of the first selective CDK inhibitors to enter clinical trials. It competes with ATP for binding to the kinase domain of CDKs.

  • Dinaciclib (SCH 727965): A potent and selective inhibitor of CDK1, CDK2, CDK5, and CDK9. It has demonstrated broad anti-tumor activity in preclinical and clinical studies.

These compounds represent different generations of CDK2 inhibitors and will serve as excellent benchmarks for assessing the potency of 5-Methoxy-6-nitro-1H-indazole.

Experimental Design for Comparative Analysis

The following experimental workflow is designed to provide a comprehensive comparison of the inhibitory potential of 5-Methoxy-6-nitro-1H-indazole against the selected benchmarks.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Selectivity Profiling biochem_assay CDK2/Cyclin E Kinase Assay ic50_det IC50 Determination biochem_assay->ic50_det Dose-response curves data_analysis Comparative Data Analysis ic50_det->data_analysis cell_culture Cancer Cell Line Culture (e.g., MCF-7, HCT116) antiprolif_assay Anti-proliferative Assay (MTT/CellTiter-Glo) cell_culture->antiprolif_assay cellular_ic50 Cellular IC50 Determination antiprolif_assay->cellular_ic50 cellular_ic50->data_analysis kinome_profiling Kinome Profiling Assay selectivity_score Selectivity Score Calculation kinome_profiling->selectivity_score selectivity_score->data_analysis start Compound Synthesis & Quality Control start->biochem_assay start->cell_culture

Figure 1: Overall experimental workflow for benchmarking 5-Methoxy-6-nitro-1H-indazole.

Biochemical Assay: CDK2/Cyclin E IC50 Determination

The primary objective of the biochemical assay is to determine the half-maximal inhibitory concentration (IC50) of 5-Methoxy-6-nitro-1H-indazole against CDK2/Cyclin E.[1][3] A common and robust method for this is a radiometric assay using [γ-³²P]ATP.

Protocol: Radiometric CDK2/Cyclin E Inhibition Assay

  • Reaction Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Reagents:

    • Recombinant human CDK2/Cyclin E enzyme complex.

    • Histone H1 as the substrate.

    • [γ-³²P]ATP.

    • 10% Trichloroacetic acid (TCA).

    • P81 phosphocellulose paper.

    • Scintillation cocktail.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Methoxy-6-nitro-1H-indazole, Roscovitine, and Dinaciclib in 100% DMSO. Perform serial dilutions in the kinase reaction buffer to achieve a range of concentrations (e.g., 0.01 nM to 100 µM).

  • Kinase Reaction:

    • In a 96-well plate, add 10 µL of each compound dilution.

    • Add 20 µL of a solution containing the CDK2/Cyclin E enzyme and Histone H1 substrate.

    • Initiate the reaction by adding 20 µL of a solution containing ATP and [γ-³²P]ATP.

    • Incubate the plate at 30°C for 30 minutes.

  • Reaction Termination and Substrate Capture:

    • Spot 40 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times for 10 minutes each in 10% TCA to remove unincorporated [γ-³²P]ATP.

    • Rinse with acetone and allow to air dry.

  • Quantification:

    • Place the dried P81 paper in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Causality and Self-Validation: This assay directly measures the transfer of the radiolabeled phosphate from ATP to the substrate by the kinase. The inclusion of positive controls (Roscovitine, Dinaciclib) and a negative control (DMSO vehicle) validates the assay's performance. The dose-dependent inhibition observed provides confidence that the effect is specific to the compound being tested.

Cellular Assay: Anti-proliferative Activity

To determine the effect of the compounds on cell viability and proliferation, a cellular assay is essential.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[6]

Protocol: MTT Anti-proliferative Assay

  • Cell Culture: Culture a human cancer cell line known to be sensitive to CDK2 inhibition (e.g., MCF-7 breast cancer or HCT116 colon cancer cells) in appropriate media supplemented with 10% fetal bovine serum.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Methoxy-6-nitro-1H-indazole, Roscovitine, and Dinaciclib for 72 hours. Include a DMSO vehicle control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot against the logarithm of the inhibitor concentration. Determine the cellular IC50 value from the resulting dose-response curve.

Causality and Self-Validation: This assay measures the metabolic activity of the cells, which is a proxy for cell viability and proliferation. A dose-dependent decrease in viability suggests an anti-proliferative effect of the compound. Comparing the cellular IC50 to the biochemical IC50 can provide initial insights into the compound's cell permeability and potential off-target effects.

Data Presentation and Interpretation

The quantitative data from the biochemical and cellular assays should be summarized in a clear and concise table for easy comparison.

CompoundCDK2/Cyclin E IC50 (nM)Cellular IC50 (µM) (MCF-7)
5-Methoxy-6-nitro-1H-indazoleExperimental ValueExperimental Value
RoscovitineLiterature/Experimental ValueLiterature/Experimental Value
DinaciclibLiterature/Experimental ValueLiterature/Experimental Value

Interpretation:

  • A low nanomolar IC50 in the biochemical assay would indicate potent inhibition of the CDK2 enzyme.

  • A low micromolar or nanomolar IC50 in the cellular assay would suggest good cell permeability and on-target engagement in a cellular context.

  • Comparing the potency of 5-Methoxy-6-nitro-1H-indazole to Roscovitine and Dinaciclib will position its activity within the known landscape of CDK2 inhibitors.

Broader Context: The Importance of Kinome Profiling

While CDK2 is our hypothesized primary target, it is crucial to understand the selectivity of a novel inhibitor. Kinome profiling is a powerful technique to assess the activity of a compound against a broad panel of protein kinases. This provides a comprehensive view of the inhibitor's selectivity and potential off-target effects, which are critical for further drug development.

G cluster_0 Kinome Profiling Workflow compound Test Compound assay Binding or Activity Assay compound->assay kinase_panel Broad Kinase Panel (~400 kinases) kinase_panel->assay data_analysis Data Analysis assay->data_analysis selectivity_profile Selectivity Profile (Dendrogram) data_analysis->selectivity_profile

Figure 2: Conceptual workflow for kinome selectivity profiling.

General Protocol for Kinome Profiling (e.g., using a commercial service):

  • Compound Submission: Provide the test compound at a specified concentration (e.g., 1 µM).

  • Screening: The compound is screened against a large panel of recombinant kinases (typically over 400) in a standardized binding or activity assay.

  • Data Acquisition: The percentage of inhibition for each kinase at the tested concentration is determined.

  • Data Visualization: The results are often presented as a dendrogram, visually representing the kinases that are most potently inhibited and providing a clear selectivity profile.

Causality and Self-Validation: By testing against a vast number of kinases simultaneously, this approach provides a robust assessment of selectivity. The inclusion of known selective and non-selective inhibitors as controls helps to validate the screening platform.

Conclusion

This guide outlines a rigorous and scientifically sound methodology for the initial benchmarking of 5-Methoxy-6-nitro-1H-indazole as a potential kinase inhibitor. By hypothesizing CDK2 as a primary target based on structural analogy and comparing its activity against established inhibitors like Roscovitine and Dinaciclib, researchers can gain valuable insights into its potency and cellular efficacy. The proposed biochemical and cellular assays provide a solid foundation for its initial characterization, while the inclusion of kinome profiling will be a critical next step in elucidating its selectivity and potential as a therapeutic candidate. This structured approach ensures that the evaluation of this novel compound is both efficient and comprehensive, paving the way for its potential development as a targeted cancer therapy.

References

  • Zhang, et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 238, 114467.
  • Kumar, A., & Kumar, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(5), 821-843.
  • Raza, K., et al. (2023). Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study. Journal of Molecular Modeling, 29(5), 134.
  • Vega, C., et al. (2013). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. European Journal of Medicinal Chemistry, 65, 364-374.
  • Gagnaire, H., et al. (1997). Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles. Journal of Medicinal Chemistry, 40(19), 3137-3142.
  • Vega, C., et al. (2000). Synthesis and biological properties of new 5-nitroindazole derivatives. Archiv der Pharmazie, 333(10), 323-328.
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5686-5701.
  • Moore, A. S., & Faisal, A. (2010). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 130(4), 747-752.
  • Park, H., et al. (2014). Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125). Journal of Medicinal Chemistry, 57(11), 4693-4711.
  • Singh, N., et al. (2020). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights, 14, 1177392820962916.
  • El-Damasy, A. K., et al. (2024).
  • Nieto, C. I., et al. (2015).
  • El-Damasy, A. K., et al. (2024).
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • PubChem. (n.d.). 1H-Indazol-5-ol. [Link]

  • Abdelahi, M., et al. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Moroccan Journal of Chemistry, 5(2), 245-251.
  • Mezaal, S. M., & Adnan, S. (2021). Synthesis, identification and evaluation of antibacterial activity for some new heterocyclic derivatives from 4-methoxy-2-nitroaniline. Oriental Journal of Chemistry, 37(4), 896-902.
  • Watschinger, K., et al. (2018). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 23(12), 3189.
  • Pharmaffiliates. (n.d.). 6-Methoxy-5-nitro-1H-indazole (BSC). [Link]

  • Promega Corporation. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. [Link]

  • AccelaChem. (n.d.). 5-Methoxy-6-nitro-1H-indazole. [Link]

  • Macsen Labs. (n.d.). 5-Nitroindazole. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Digital CSIC. (2022). 5-Nitroindazole derivatives induce oxidative stress in protozoan parasites such as T. cruzi and Leishmania spp. Acta Tropica, 232, 106538.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]

  • ACS Publications. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • DavidsonX. (n.d.). IC50 Determination. [Link]

  • ResearchGate. (2020). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Methoxy-6-nitro-1H-indazole: Navigating Reproducibility Challenges

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth analysis of the synthetic routes to 5-Methoxy-6-nitro-1H-indazole, a crucial building block in medicinal chemistry. By examining and comparing different methodologies, this document aims to equip researchers with the necessary insights to navigate potential reproducibility challenges and select the most suitable protocol for their needs.

Introduction to 5-Methoxy-6-nitro-1H-indazole

5-Methoxy-6-nitro-1H-indazole is a substituted indazole derivative of significant interest in the pharmaceutical industry. The indazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. The specific substitution pattern of a methoxy group at the 5-position and a nitro group at the 6-position makes this compound a valuable precursor for the synthesis of various therapeutic agents, including kinase inhibitors and other targeted therapies. Given its importance, the ability to synthesize this molecule in a reproducible and scalable manner is a critical concern for any research and development program.

Synthetic Strategies: A Comparative Overview

Two primary synthetic strategies emerge from the literature for the preparation of 5-Methoxy-6-nitro-1H-indazole. The first approach involves the initial synthesis of the 5-methoxy-1H-indazole core followed by electrophilic nitration. The second, and often more direct, route begins with a pre-functionalized aniline derivative that undergoes diazotization and cyclization to form the target indazole. This guide will delve into the specifics of each approach, providing detailed protocols and a critical evaluation of their respective advantages and disadvantages.

Method 1: Nitration of 5-Methoxy-1H-indazole

This two-step approach first requires the synthesis of the precursor, 5-methoxy-1H-indazole.

Step 1: Synthesis of 5-Methoxy-1H-indazole

A common and reliable method for the synthesis of 5-methoxy-1H-indazole starts from 4-methoxy-2-methylaniline. The reaction proceeds via a diazotization of the aniline followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 5-Methoxy-1H-indazole [1]

  • Materials: 4-methoxy-2-methylaniline, sodium nitrite, acetic acid, chloroform, water, saturated aqueous sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • Under ice-water bath conditions, slowly add a solution of sodium nitrite (1.0 equivalent) in water to a solution of 4-methoxy-2-methylaniline (1.0 equivalent) in acetic acid. Maintain the reaction temperature below 25°C.

    • After the addition is complete, continue stirring the reaction mixture at room temperature overnight.

    • Pour the reaction mixture into water and extract with chloroform.

    • Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: chloroform/methanol = 9/1) to yield 5-methoxy-1H-indazole.

  • Yield: Reported yields for this procedure are in the range of 18%.[1]

Step 2: Nitration of 5-Methoxy-1H-indazole

The subsequent nitration of 5-methoxy-1H-indazole is the critical step in this synthetic route. The regioselectivity of this electrophilic aromatic substitution is a key consideration for reproducibility. The electron-donating methoxy group at the 5-position is an ortho-, para-directing group. In the context of the indazole ring system, this directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4- and 6-positions. Achieving high selectivity for the desired 6-nitro isomer is crucial for simplifying purification and improving the overall efficiency of the synthesis.

Experimental Protocol: Nitration of 5-Methoxy-1H-indazole (General Procedure)

  • Materials: 5-methoxy-1H-indazole, nitric acid, sulfuric acid, acetic acid, ice, sodium bicarbonate solution, ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at low temperature.

    • Dissolve 5-methoxy-1H-indazole in a suitable solvent, such as acetic acid.

    • Cool the indazole solution to 0°C in an ice bath.

    • Slowly add the nitrating mixture dropwise to the indazole solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 2-3 hours), monitoring the reaction progress by TLC.

    • Quench the reaction by pouring it over ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired 5-methoxy-6-nitro-1H-indazole from any regioisomers and other impurities.

Reproducibility and Challenges of Method 1:

The primary challenge associated with this method is controlling the regioselectivity of the nitration step. The formation of the undesired 4-nitro isomer is a significant possibility. The ratio of 6-nitro to 4-nitro isomers can be influenced by several factors, including:

  • Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, acetyl nitrate) can affect the regioselectivity. Milder nitrating agents may offer better control.

  • Reaction Temperature: Strict temperature control is essential. Deviations can lead to the formation of undesired side products and dinitrated species.

  • Solvent: The polarity of the solvent can influence the reaction pathway and the ratio of isomers.

The separation of the 6-nitro and 4-nitro isomers can be challenging due to their similar polarities, often requiring careful column chromatography. This can lead to lower isolated yields of the desired product and impact the overall reproducibility of the process, especially on a larger scale.

Method 2: Diazotization and Cyclization of a Pre-functionalized Aniline

An alternative and potentially more regioselective approach involves the synthesis of 5-Methoxy-6-nitro-1H-indazole from a starting material that already contains the desired substitution pattern on the benzene ring. This method circumvents the challenges associated with the regioselective nitration of the indazole core. A plausible starting material for this synthesis is 4-methoxy-5-nitro-2-methylaniline.

Proposed Synthetic Workflow for Method 2

G cluster_0 Method 2: From Pre-functionalized Aniline A 4-methoxy-5-nitro-2-methylaniline B Diazotization (e.g., NaNO₂, HCl) A->B Step 1 C Intramolecular Cyclization B->C Intermediate Formation D 5-Methoxy-6-nitro-1H-indazole C->D Step 2

Caption: Proposed synthetic pathway for Method 2.

Experimental Protocol: Synthesis of 5-Methoxy-6-nitro-1H-indazole from 4-methoxy-5-nitro-2-methylaniline (Conceptual)

  • Materials: 4-methoxy-5-nitro-2-methylaniline, sodium nitrite, hydrochloric acid, suitable solvent.

  • Procedure (General Outline):

    • Dissolve 4-methoxy-5-nitro-2-methylaniline in an acidic medium, such as a mixture of acetic acid and acetic anhydride.

    • Cool the solution to a low temperature (e.g., 0-5°C).

    • Slowly add a solution of sodium nitrite in water to effect diazotization.

    • The in-situ generated diazonium salt will then undergo intramolecular cyclization to form the indazole ring.

    • After the reaction is complete, the product can be isolated by pouring the reaction mixture into water, followed by filtration or extraction.

    • Purification can be achieved by recrystallization or column chromatography.

Reproducibility and Advantages of Method 2:

This method offers a significant advantage in terms of regioselectivity. Since the nitro and methoxy groups are already in the desired positions on the starting aniline, the formation of regioisomers during the indazole ring formation is avoided. This simplifies the purification process and can lead to higher and more reproducible yields of the final product.

However, the availability and synthesis of the starting material, 4-methoxy-5-nitro-2-methylaniline, becomes a critical factor. The synthesis of this precursor may involve multiple steps and its own set of challenges that need to be considered when evaluating the overall efficiency of this route.

Comparative Analysis of Synthetic Routes

FeatureMethod 1: Nitration of 5-Methoxy-1H-indazoleMethod 2: From Pre-functionalized Aniline
Starting Materials 4-methoxy-2-methylaniline (readily available)4-methoxy-5-nitro-2-methylaniline (may require synthesis)
Number of Steps Two main stepsOne main step (from the aniline)
Regioselectivity Potentially problematic, requires careful controlExcellent, pre-defined by starting material
Purification Can be challenging due to regioisomersGenerally simpler
Reproducibility Moderate, sensitive to reaction conditionsPotentially high, dependent on starting material purity
Overall Yield Potentially lower due to isomer formation and separationPotentially higher

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 5-Methoxy-6-nitro-1H-indazole.

Method 1 , the nitration of 5-methoxy-1H-indazole, utilizes a more readily available starting material. However, it is plagued by the potential for poor regioselectivity, which can significantly impact the reproducibility and scalability of the synthesis. This method is suitable for small-scale synthesis where careful chromatographic separation is feasible. To improve reproducibility, a thorough optimization of the nitration conditions (reagent, temperature, and solvent) is essential to maximize the formation of the desired 6-nitro isomer.

Method 2 , starting from a pre-functionalized aniline, is the recommended approach for achieving high reproducibility and scalability. The inherent regiocontrol of this method simplifies the purification process and is likely to provide higher overall yields of the target compound. While the synthesis of the starting material, 4-methoxy-5-nitro-2-methylaniline, adds an initial step to the overall process, the benefits of a clean and selective final step often outweigh this initial investment, particularly in a drug development setting where consistency and purity are paramount.

Researchers and process chemists should carefully evaluate the availability and cost of the starting materials, as well as their own capabilities for purification and process optimization, when selecting the most appropriate synthetic route for 5-Methoxy-6-nitro-1H-indazole. For projects requiring larger quantities of this key intermediate with high purity and consistent quality, the development of a robust synthesis for the pre-functionalized aniline followed by the diazotization and cyclization route is the more strategic and reliable option.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-6-nitro-1H-indazole
Reactant of Route 2
5-Methoxy-6-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.